Thermodynamic and Physicochemical Profiling of (S)-1,2-Tetradecanediol: A Technical Guide for Advanced Formulation
Executive Summary The strategic selection of excipients and functional lipid components is a critical determinant of success in modern drug delivery systems, particularly in the development of lipid nanoparticles (LNPs)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The strategic selection of excipients and functional lipid components is a critical determinant of success in modern drug delivery systems, particularly in the development of lipid nanoparticles (LNPs) and topical formulations. (S)-1,2-Tetradecanediol (CAS: 21129-09-9 for the racemate), a chiral long-chain 1,2-alkanediol, has garnered significant attention due to its unique amphiphilic nature, phase behavior, and utility as a chiral building block [1]. This whitepaper provides a rigorous analysis of the physicochemical properties, melting point thermodynamics, and synthesis workflows associated with (S)-1,2-tetradecanediol, grounded in empirical data and field-proven methodologies.
Structural and Physicochemical Overview
(S)-1,2-tetradecanediol is characterized by a 14-carbon hydrophobic tail and a highly polar, chiral 1,2-diol headgroup. This structural dichotomy imparts distinct self-assembly characteristics. The chirality at the C2 position dictates its spatial orientation in crystalline lattices and biological membranes, influencing melting thermodynamics and solubility profiles compared to its racemic counterpart.
Physicochemical Properties Data
The following table summarizes the core physicochemical parameters of 1,2-tetradecanediol. Note that while enantiomers exhibit identical scalar physical properties (like melting point) in an achiral environment, their behavior in chiral matrices (e.g., biological systems) differs significantly [6].
Property
Value
Experimental/Analytical Context
Molecular Formula
C₁₄H₃₀O₂
Standard
Molecular Weight
230.39 g/mol
Standard
Melting Point
62.0°C – 67.0°C
Varies slightly by polymorphic purity and crystallization solvent[1, 3, 4]
Appearance
White crystalline powder
Observation at 20°C[1]
LogP (Octanol/Water)
~4.8 (Estimated)
Indicates high lipophilicity, suitable for lipid matrix integration
Solubility
Insoluble in water; soluble in hot ethanol, chloroform
Dictated by the dominant hydrophobic tetradecyl chain
Causality Insight: The melting point range of 62–67°C is highly dependent on the crystallization kinetics. Rapid cooling often traps the molecule in a metastable polymorphic state with a lower melting point, whereas slow crystallization from non-polar solvents yields a more thermodynamically stable lattice, pushing the melting point toward the 67°C upper limit [1, 4].
Experimental Protocol: High-Precision Melting Point and Purity Determination
To establish a self-validating system for quality control, melting point determination must be coupled with Differential Scanning Calorimetry (DSC). This ensures that the observed phase transition is not artificially broadened by solvent impurities or enantiomeric mixtures.
Step-by-Step Methodology: DSC Analysis
Sample Preparation: Accurately weigh 3.0–5.0 mg of (S)-1,2-tetradecanediol into an aluminum DSC pan.
Rationale: A small, precise mass prevents thermal lag across the sample, ensuring sharp endothermic peaks.
Hermetic Sealing: Crimp the pan with a hermetic lid to prevent the volatilization of any residual moisture, which could act as a plasticizer and artificially depress the melting point.
Purge Gas: Utilize dry Nitrogen (N₂) at a flow rate of 50 mL/min.
Rationale: Prevents oxidative degradation of the diol group at elevated temperatures.
Thermal Cycling (Self-Validation):
Heating Run 1: Heat from 20°C to 90°C at 10°C/min to erase thermal history.
Cooling Run: Cool from 90°C to 10°C at 5°C/min to control the crystallization polymorphism.
Heating Run 2: Heat from 10°C to 90°C at 5°C/min. Record the onset temperature (
Tonset
) and peak temperature (
Tpeak
) of this second run as the true thermodynamic melting point.
Data Interpretation: A sharp endothermic peak with a
Tonset
near 64°C and a
Tpeak
at ~67°C confirms high crystalline purity [1, 4].
Synthesis and Chiral Resolution Workflow
Obtaining enantiopure (S)-1,2-tetradecanediol typically involves the Hydrolytic Kinetic Resolution (HKR) of racemic 1,2-epoxytetradecane using a chiral (salen)Co(II) catalyst, pioneered by Jacobsen [6].
Mechanistic Causality in HKR
The (R,R)-(salen)Co(II) catalyst selectively coordinates with the (R)-enantiomer of the racemic epoxide. When water is introduced, it nucleophilically attacks the activated (R)-epoxide, ring-opening it to form the (R)-1,2-diol. However, if the goal is to isolate the (S)-1,2-tetradecanediol , the (S,S)-(salen)Co(II) catalyst must be employed to selectively hydrolyze the (S)-epoxide, leaving the (R)-epoxide unreacted.
Caption: Workflow for the Hydrolytic Kinetic Resolution yielding (S)-1,2-tetradecanediol.
Protocol: HKR for (S)-1,2-Tetradecanediol
Catalyst Activation: Dissolve (S,S)-(salen)Co(II) (0.5 mol%) in toluene. Add acetic acid (1.0 mol%) and stir open to air for 30 minutes to oxidize Co(II) to the active Co(III) species.
Reaction: Evaporate the toluene, add racemic 1,2-epoxytetradecane, and cool to 0°C. Add exactly 0.55 equivalents of H₂O dropwise.
Causality: Controlling water stoichiometry ensures that only the matched enantiomer is hydrolyzed, maximizing the enantiomeric excess (ee) of the resulting diol.
Isolation: After 12 hours, separate the mixture via silica gel chromatography. The unreacted epoxide elutes first with non-polar solvents, while the highly polar (S)-1,2-tetradecanediol is retained and subsequently eluted with ethyl acetate.
Applications in Formulation
The ~67°C melting point of (S)-1,2-tetradecanediol makes it an exceptional structural lipid for solid lipid nanoparticles (SLNs) [1, 4]. Because its melting point is well above human body temperature (37°C), it maintains a solid crystalline matrix in systemic circulation, preventing premature drug leakage. Furthermore, its chiral diol headgroup can form directional hydrogen-bonding networks with active pharmaceutical ingredients (APIs), enhancing drug encapsulation efficiency compared to simple alkanes.
References
Caprylyl Glycol CIR EXPERT PANEL MEETING JUNE 28-29, 2010. Cosmetic Ingredient Review. Available at: [Link]
Exploratory
Decoding the Mechanism of Action of (S)-1,2-Tetradecanediol in Lipid Bilayer Models: A Comprehensive Technical Guide
Executive Summary The rational design of transdermal drug delivery systems (TDDS) and advanced antimicrobial formulations relies heavily on modulating the barrier properties of biological membranes. (S)-1,2-tetradecanedi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of transdermal drug delivery systems (TDDS) and advanced antimicrobial formulations relies heavily on modulating the barrier properties of biological membranes. (S)-1,2-tetradecanediol , a chiral, long-chain (C14) 1,2-alkanediol, has emerged as a highly potent membrane modulator. Unlike shorter-chain analogs (e.g., 1,2-pentanediol), the extended C12 aliphatic tail of (S)-1,2-tetradecanediol grants it profound amphiphilic properties, allowing it to deeply intercalate into the hydrophobic core of lipid bilayers.
This technical guide dissects the mechanism of action (MoA) of (S)-1,2-tetradecanediol in lipid bilayer models, providing drug development professionals and formulation scientists with the thermodynamic principles, structural causality, and self-validating experimental protocols necessary to harness its permeation-enhancing capabilities.
Physicochemical Profiling and Structural Causality
The efficacy of 1,2-alkanediols as penetration enhancers is strictly governed by their structure-function relationship. The molecular architecture of (S)-1,2-tetradecanediol consists of two distinct functional domains:
The Vicinal Diol Headgroup (C1-C2): This highly polar, hydrophilic domain acts as an anchor. It forms stable hydrogen bonds with the polar headgroups of phospholipids or stratum corneum (SC) ceramides, ensuring the molecule partitions effectively into the aqueous-lipid interface 1.
The C12 Aliphatic Tail: The long lipophilic tail drives the molecule deep into the hydrophobic core of the bilayer. The enantiomeric purity of the (S)-configuration, often derived via Jacobsen Hydrolytic Kinetic Resolution 2, ensures uniform spatial orientation during lipid packing disruption.
Because its chain is significantly longer than commonly used short-chain diols, (S)-1,2-tetradecanediol exhibits a higher partition coefficient (LogP), driving stronger thermodynamic partitioning into the lipid phase and causing more aggressive steric disruption 3.
Core Mechanism of Action in Lipid Bilayers
The permeation-enhancing and antimicrobial properties of (S)-1,2-tetradecanediol are rooted in its ability to fluidize tightly packed lipid domains. The mechanism unfolds through a sequential thermodynamic pathway:
Interfacial Adsorption: The molecule migrates from the aqueous vehicle to the membrane surface, driven by the hydrophobic effect.
Headgroup Anchoring: The 1,2-diol moiety hydrogen-bonds with the phosphate groups of the lipid bilayer, anchoring the molecule at the lipid-water interface.
Hydrophobic Intercalation: The 12-carbon tail inserts vertically into the lipid core. Due to its length, it penetrates the tightly packed acyl chains of the native lipids.
Steric Disruption & Fluidization: The bulky insertion forces the native lipid chains apart, increasing the gauche/trans conformer ratio. This shifts the lipids from a highly ordered, gel-like state to a disordered, liquid-crystalline state, lowering the phase transition temperature (
Tm
) 4.
Permeability Enhancement: The resulting fluidization drastically reduces the diffusional resistance of the membrane, facilitating the transport of active pharmaceutical ingredients (APIs) or, at higher concentrations, causing microbial cell leakage 5.
Workflow of (S)-1,2-tetradecanediol inducing lipid bilayer fluidization and permeability.
Experimental Methodologies
To accurately quantify the membrane-disrupting capabilities of (S)-1,2-tetradecanediol, researchers must employ self-validating experimental systems. The following protocols are designed to ensure internal control and eliminate baseline artifacts.
Causality: This assay measures macroscopic membrane permeabilization. Calcein is encapsulated inside Large Unilamellar Vesicles (LUVs) at a self-quenching concentration (70 mM). When (S)-1,2-tetradecanediol disrupts the bilayer, calcein leaks into the surrounding buffer, dilutes, and emits a strong fluorescent signal.
Self-Validating Mechanism: The assay is internally normalized by adding Triton X-100 at the end of the run to achieve 100% vesicle lysis. This ensures that the diol's permeabilization is calculated as an exact percentage of total possible leakage, negating variations in initial encapsulation efficiency.
Step-by-Step Workflow:
Lipid Film Hydration: Dissolve DPPC and Cholesterol (7:3 molar ratio) in chloroform. Evaporate under nitrogen to form a thin film. Hydrate the film with a 70 mM Calcein buffer (pH 7.4). Reasoning: The 7:3 ratio mimics the rigidity of mammalian cell membranes.
Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to generate uniform LUVs.
Purification: Isolate the LUVs from unencapsulated calcein using a Sephadex G-50 size-exclusion column.
Normalization: Add 1% Triton X-100 to the cuvette to record maximum fluorescence (
Fmax
). Calculate leakage percentage:
%Leakage=(Fdiol−Fbaseline)/(Fmax−Fbaseline)×100
.
Causality: While the leakage assay proves that the membrane is compromised, FTIR proves how it is compromised. The symmetric CH2 stretching vibration (~2850 cm⁻¹) of the lipid acyl chains is exclusively sensitive to trans-gauche isomerization. A shift to higher wavenumbers directly quantifies the loss of structural order.
Step-by-Step Workflow:
Model Preparation: Prepare a synthetic Stratum Corneum lipid matrix (Ceramides/Cholesterol/Free Fatty Acids in a 1:1:1 molar ratio) and cast it onto an Attenuated Total Reflectance (ATR) crystal.
Baseline Acquisition: Record the baseline FTIR spectrum of the highly ordered, untreated lipid matrix.
Diol Application: Apply a solution of (S)-1,2-tetradecanediol directly to the lipid film and incubate for 2 hours to reach thermodynamic equilibrium.
Spectral Analysis: Track the peak position of the CH2 symmetric stretching band.
Validation: Compare the wavenumber shift against a negative control (water) and a positive fluidizing control (oleic acid).
Experimental workflow for validating lipid bilayer disruption via ATR-FTIR spectroscopy.
Quantitative Data Presentation
The chain length of the 1,2-alkanediol directly dictates its depth of penetration and subsequent disordering effect. As demonstrated in the comparative table below, (S)-1,2-tetradecanediol (C14) exhibits significantly higher membrane fluidization capacity compared to industry-standard short-chain diols.
Table 1: Comparative Membrane Disruption Metrics of 1,2-Alkanediols
Alkanediol
Carbon Chain Length
Relative Lipophilicity (Est. LogP)
Bilayer Penetration Depth
Disordering Effect (FTIR CH2 Shift)
Primary Application Profile
1,2-Pentanediol
C5
Low (~0.2)
Shallow (Headgroup region)
Minimal (< 0.5 cm⁻¹)
Co-solvent / Humectant
1,2-Octanediol
C8
Moderate (~1.5)
Intermediate
Moderate (~1.2 cm⁻¹)
Mild Preservative
1,2-Dodecanediol
C12
High (~3.5)
Deep (Hydrophobic core)
High (~2.8 cm⁻¹)
Antimicrobial / Enhancer
(S)-1,2-Tetradecanediol
C14
Very High (~4.5)
Very Deep (Transmembrane)
Very High (> 3.5 cm⁻¹)
Potent Penetration Enhancer
Note: While the C14 chain offers maximal disruption, its high lipophilicity reduces aqueous solubility, often requiring formulation with co-surfactants or nanoemulsion systems to maintain thermodynamic stability 6.
Conclusion
(S)-1,2-tetradecanediol represents a highly efficient, structurally optimized molecule for modulating lipid bilayer integrity. By leveraging its amphiphilic nature, formulation scientists can precisely engineer the fluidity of the stratum corneum or microbial cell membranes. Understanding the thermodynamic causality behind its intercalation—and validating it through rigorous, self-normalizing assays like calcein leakage and ATR-FTIR—ensures the successful translation of this compound into advanced transdermal therapeutics and robust antimicrobial systems.
References
Cosmetics Preservation: A Review on Present Strategies
MDPI - Cosmetics[Link]
Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream
National Institutes of Health (NIH) / PMC[Link]
Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration
National Institutes of Health (NIH) / PMC[Link]
Research progress of penetration enhancers in transdermal drug delivery systems: Multidimensional exploration from mechanisms to clinical application
National Institutes of Health (NIH) / PMC[Link]
Use of C10-C14-alkane-1,2-diols in the preparation of a composition for the prophylaxis and/or treatment of dermatophyte infections
Google P
An In-depth Technical Guide to the Structural Analysis of (S)-1,2-Tetradecanediol using ¹H and ¹³C NMR Spectroscopy
Foreword: The Imperative of Precise Structural Elucidation In the realm of drug development and materials science, the precise characterization of chiral molecules is paramount. (S)-1,2-tetradecanediol is one such molecu...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Imperative of Precise Structural Elucidation
In the realm of drug development and materials science, the precise characterization of chiral molecules is paramount. (S)-1,2-tetradecanediol is one such molecule, a long-chain diol whose stereochemistry and functional group placement are critical to its function as a synthetic building block. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for confirming the covalent structure of such compounds. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral features of (S)-1,2-tetradecanediol, grounded in the fundamental principles of magnetic resonance and supplemented with field-proven experimental protocols. Our approach is not merely to present data, but to explain the causal relationships between the molecule's structure and its spectral output, empowering researchers to interpret their own data with confidence.
The Molecular Blueprint: Structure and Inherent Asymmetry
(S)-1,2-tetradecanediol possesses a 14-carbon aliphatic chain with hydroxyl groups at the C-1 (primary) and C-2 (secondary) positions. The stereocenter at the C-2 position dictates the (S)-configuration and renders the molecule chiral. This chirality is a key structural feature with significant implications for the NMR spectrum. The absence of any plane of symmetry means that, in principle, every carbon atom is unique. Furthermore, the two protons on any given methylene (CH₂) group within the chain are diastereotopic, meaning they are chemically non-equivalent and can have different chemical shifts and coupling constants.
¹H NMR Spectroscopy: A Proton-by-Proton Investigation
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift of a proton is highly sensitive to the electron density around it; electronegative atoms like oxygen deshield nearby protons, shifting their signals downfield (to a higher ppm value).[1][2][3]
Key Spectral Features of (S)-1,2-tetradecanediol:
Hydroxyl Protons (OH): The two hydroxyl protons (one primary, one secondary) typically appear as broad singlets. Their chemical shifts are highly variable (often between 1.5 and 5.0 ppm) and depend heavily on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][4][5] To definitively identify these signals, a D₂O exchange experiment is essential. Adding a drop of deuterium oxide to the NMR sample results in the exchange of the labile OH protons for deuterium, causing their signals to disappear from the spectrum.
Carbinol Protons (H-1 and H-2): These are the protons on the carbons bearing the hydroxyl groups.
H-2 (Methine): The single proton on C-2 is attached to the secondary alcohol and the chiral center. It is deshielded by the adjacent oxygen and will appear as a complex multiplet in the range of 3.6-3.8 ppm .[1] It will be split by the two H-1 protons and the two H-3 protons.
H-1 (Methylene): The two protons on C-1 are adjacent to the primary alcohol and the C-2 chiral center, making them diastereotopic. They will exhibit distinct chemical shifts, both expected in the 3.4-3.7 ppm region.[5] Each will appear as a multiplet, likely a doublet of doublets, due to geminal coupling to each other and vicinal coupling to the H-2 proton.
Alkyl Chain Protons (H-3 to H-14):
H-3 (Methylene): These protons, being beta to the C-2 hydroxyl group, will be slightly deshielded compared to the rest of the chain and may appear as a distinct multiplet around 1.4-1.6 ppm .
Bulk Methylene (H-4 to H-13): The protons of the long methylene chain will be shielded and overlap significantly, producing a large, broad signal centered around 1.2-1.4 ppm .[1][6]
Terminal Methyl (H-14): The terminal methyl group protons are the most shielded. They will appear as a characteristic triplet around 0.8-0.9 ppm due to coupling with the two adjacent H-13 protons.[3]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for (S)-1,2-tetradecanediol
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Notes
-OH (C1 & C2)
1.5 - 5.0
Broad Singlet (br s)
2H
Variable shift; confirmed by D₂O exchange.
H-2 (CH)
3.6 - 3.8
Multiplet (m)
1H
Proton on carbon with secondary alcohol.
H-1 (CH₂)
3.4 - 3.7
Multiplet (m)
2H
Diastereotopic protons on carbon with primary alcohol.
H-3 (CH₂)
1.4 - 1.6
Multiplet (m)
2H
Adjacent to the carbinol carbon C-2.
H-4 to H-13 (CH₂)
1.2 - 1.4
Broad Multiplet (br m)
20H
Overlapping signals from the long alkyl chain.
H-14 (CH₃)
0.8 - 0.9
Triplet (t)
3H
Terminal methyl group.
¹³C NMR and DEPT-135 Spectroscopy: Mapping the Carbon Skeleton
A standard ¹³C NMR spectrum is typically acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum by removing C-H coupling. The chemical shifts in ¹³C NMR are primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms.[7]
To determine the number of protons attached to each carbon (i.e., CH₃, CH₂, CH, or quaternary C), a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable. A DEPT-135 experiment is particularly useful:
CH₃ groups appear as positive signals.
CH₂ groups appear as negative signals (inverted peaks).
Carbinol Carbons (C-1 and C-2): These carbons are directly bonded to electronegative oxygen atoms and are therefore the most deshielded carbons in the molecule, appearing far downfield. Their expected chemical shift range is 60-75 ppm .[7][11]
C-2 (CH): Will appear as a positive peak in the DEPT-135 spectrum.
C-1 (CH₂): Will appear as a negative peak in the DEPT-135 spectrum.
Alkyl Chain Carbons (C-3 to C-14):
C-3: This carbon, adjacent to the C-2 carbinol center, will be slightly deshielded compared to the rest of the chain, likely appearing around 32-34 ppm . It will be a negative peak in the DEPT-135 spectrum.
Bulk Methylene (C-4 to C-12): These carbons will produce a cluster of signals in the typical aliphatic range of 22-32 ppm .[1] Due to subtle differences in their environment, they may be resolved into individual peaks with a high-field instrument. All will appear as negative peaks in the DEPT-135 spectrum.
C-13: This methylene carbon, beta to the end of the chain, will have a distinct chemical shift, typically around 22-23 ppm . It will be a negative peak in the DEPT-135 spectrum.
C-14 (Terminal Methyl): The terminal methyl carbon is the most shielded carbon and will appear furthest upfield, typically around 14 ppm .[7] It will be a positive peak in the DEPT-135 spectrum.
Table 2: Predicted ¹³C NMR and DEPT-135 Data for (S)-1,2-tetradecanediol
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
DEPT-135 Phase
C-2 (CH)
68 - 75
Positive
C-1 (CH₂)
62 - 68
Negative
C-3 (CH₂)
32 - 34
Negative
C-12 (CH₂)
~29.7
Negative
C-4 to C-11 (CH₂)
29.3 - 29.6
Negative
C-13 (CH₂)
22 - 23
Negative
C-14 (CH₃)
~14
Positive
Experimental Workflow: A Self-Validating Protocol
Adherence to a robust experimental protocol is critical for acquiring high-quality, reproducible NMR data. The following workflow is designed to provide comprehensive structural information.
Caption: NMR workflow for structural elucidation.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh 5-10 mg of (S)-1,2-tetradecanediol.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. For better resolution of OH proton couplings, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior choice as it slows down the proton exchange rate.[12]
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
Insert the sample into a 400 MHz or higher field NMR spectrometer.
Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 8 to 16) should be used to achieve a good signal-to-noise ratio.
¹³C and DEPT-135 NMR Acquisition:
Acquire a broadband proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary compared to the ¹H spectrum.
Following the standard ¹³C experiment, acquire a DEPT-135 spectrum. This experiment provides crucial information about the carbon multiplicities.
D₂O Exchange (Confirmation of Hydroxyl Protons):
Remove the NMR tube from the spectrometer.
Add one drop of deuterium oxide (D₂O) to the sample.
Cap the tube and shake gently to mix.
Re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH protons will have disappeared or significantly diminished, confirming their assignment.[4]
Data Interpretation:
Process and analyze all spectra.
Correlate the ¹H and ¹³C signals with the molecular structure using the principles outlined above.
Use the DEPT-135 spectrum to confirm the assignment of all CH, CH₂, and CH₃ groups.
Ensure that the integration of the ¹H NMR signals corresponds to the number of protons in each environment.
This comprehensive approach, combining standard 1D techniques with multiplicity editing sequences like DEPT-135, provides an unambiguous and self-validating method for the complete structural analysis of (S)-1,2-tetradecanediol.
Khan, K. M., et al. (2008). 1H, 13C, 2D NMR and GCMS characterization of diol derivatives. Journal of the Chemical Society of Pakistan, 30(2), 270-275.
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Unlocking Lipophilic Asymmetry: The Role of (S)-1,2-Tetradecanediol as a Chiral Building Block in Modern Synthesis
Executive Summary In the landscape of asymmetric synthesis, the demand for bifunctional chiral building blocks with tunable lipophilicity has driven the adoption of long-chain aliphatic diols. (S)-1,2-Tetradecanediol (C₁...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of asymmetric synthesis, the demand for bifunctional chiral building blocks with tunable lipophilicity has driven the adoption of long-chain aliphatic diols. (S)-1,2-Tetradecanediol (C₁₄H₃₀O₂) represents a premier chiral synthon, characterized by a highly hydrophobic 12-carbon tail and a densely functionalizable, enantiopure 1,2-diol headgroup[1]. This whitepaper explores the causality behind its synthetic utility, detailing its procurement via kinetic resolution, its chemoselective differentiation, and its advanced applications in synthesizing chiral conducting polymers and complex N-heterocycles.
The Genesis of Chirality: Jacobsen's Hydrolytic Kinetic Resolution (HKR)
Because 1,2-tetradecanediol is typically synthesized as a racemate via the oxidation of 1-tetradecene, isolating the pure (S)-enantiomer is the critical first step for asymmetric applications. The preeminent method for this is the Jacobsen Hydrolytic Kinetic Resolution (HKR) of (±)-1,2-epoxytetradecane[2].
The Causality of Chiral Recognition:
The success of HKR relies on the bimetallic activation pathway facilitated by the chiral (R,R)-(salen)Co(III)OAc catalyst. The catalyst selectively binds the (S)-enantiomer of the terminal epoxide. One cobalt center acts as a Lewis acid to activate the epoxide oxygen, while a second cobalt center delivers a water molecule to the least hindered carbon (C1)[2]. This stereospecific ring-opening translates the single stereocenter of the epoxide into the (S)-1,2-diol with exceptional enantiomeric excess (>99% ee), leaving the (R)-epoxide unreacted[2].
Jacobsen HKR workflow separating racemic epoxide into (S)-diol and (R)-epoxide.
Chemoselective Differentiation: The Dual-Reactivity Hub
The architectural power of (S)-1,2-tetradecanediol lies in the inherent electronic and steric disparities between its primary (C1) and secondary (C2) hydroxyl groups.
Steric Differentiation: The primary hydroxyl group is highly accessible, allowing for selective protection using bulky silyl ethers (e.g., TBDMS-Cl) or trityl groups. This leaves the secondary C2-hydroxyl free for inversion of stereochemistry via Mitsunobu protocols or targeted esterification.
Electronic Differentiation (Oxidation): Utilizing the TEMPO/NaOCl catalytic system, the primary alcohol can be chemoselectively oxidized. Hypochlorous acid generates an N-oxoammonium salt from TEMPO, which selectively oxidizes the primary alcohol to an aldehyde without over-oxidizing to the carboxylic acid or affecting the secondary alcohol[3]. This yields (S)-2-hydroxytetradecanal, a highly reactive intermediate for reductive aminations or Wittig homologations[3].
Chemoselective functionalization pathways of (S)-1,2-tetradecanediol.
Advanced Applications in Asymmetric Synthesis
A. Chiral Conducting Polymers (PEDOT Derivatives)
In materials science, (S)-1,2-tetradecanediol is utilized to synthesize chiral 3,4-ethylenedioxythiophene (EDOT) monomers via acid-catalyzed transetherification[4]. The C12 alkyl tail ensures high solubility of the resulting polymer in organic solvents, overcoming the notorious insolubility of standard PEDOT. Simultaneously, the fixed stereocenter at the dioxane ring induces a chiral macro-conformation in the polymer backbone, enabling its use in electrochemical sensing of chiral analytes and enantioselective separations[4].
B. Acceptorless Dehydrogenative Coupling for N-Heterocycles
Recent advances in base-metal catalysis have leveraged long-chain vicinal diols like 1,2-tetradecanediol for the green synthesis of quinoxalines. Using manganese pincer complexes, the diol undergoes acceptorless dehydrogenative coupling with 1,2-diaminobenzenes[5].
Causality: The catalyst dehydrogenates the diol in situ to a highly electrophilic dicarbonyl intermediate, releasing hydrogen gas as the only byproduct. Subsequent double condensation with the diamine yields the substituted quinoxaline[5][6]. The long alkyl chain of tetradecanediol imparts significant lipophilicity to the resulting heterocycle, a highly desirable trait for membrane-permeable pharmaceutical candidates.
Quantitative Data Summary
The following table consolidates the reaction metrics for the key transformations utilizing 1,2-tetradecanediol as a substrate or building block.
*Note: The theoretical maximum yield for a kinetic resolution is 50%. A 48% yield represents near-perfect efficiency.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success before proceeding.
Protocol A: Isolation of (S)-1,2-Tetradecanediol via HKR
Catalyst Activation: In a flask open to air, dissolve (R,R)-(salen)Co(II) complex (0.5 mol%) in toluene. Add acetic acid (0.5 mol%) and stir for 30 minutes. Validation: The solution will change from red to a dark, opaque brown, indicating successful oxidation to the active Co(III) species. Remove solvent in vacuo.
Resolution Reaction: Add neat (±)-1,2-epoxytetradecane (1.0 equiv) to the activated catalyst. Cool to 0 °C, then slowly add distilled water (0.55 equiv). Allow the reaction to warm to room temperature and stir for 18 hours[2].
In-Process Validation: Analyze an aliquot via chiral GC. The reaction is complete when the peak corresponding to the (S)-epoxide is entirely consumed, leaving only the (R)-epoxide.
Separation: Load the crude mixture directly onto a silica gel column. Elute first with hexanes to recover the non-polar (R)-1,2-epoxytetradecane. Switch to Ethyl Acetate/Hexane (1:1) to elute the highly polar (S)-1,2-tetradecanediol.
Protocol B: Chemoselective Oxidation to (S)-2-Hydroxytetradecanal
Biphasic Setup: Dissolve (S)-1,2-tetradecanediol (1.0 equiv) in dichloromethane. In a separate vessel, dissolve TEMPO (0.01 equiv) and KBr (0.1 equiv) in a saturated aqueous NaHCO₃ solution. Combine the two phases and cool the biphasic mixture to 0 °C[3].
Controlled Oxidation: Add commercial NaOCl solution (1.1 equiv) dropwise under vigorous stirring. Causality: Vigorous stirring is mandatory to ensure rapid mass transfer between the aqueous oxidant and the organic substrate, preventing localized over-oxidation[3].
Quenching: After 30 minutes, immediately quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate instantly reduces any unreacted hypochlorite, strictly halting the reaction at the aldehyde stage and preventing conversion to the carboxylic acid.
Validation: Extract the organic layer, dry over Na₂SO₄, and concentrate. Perform ¹H NMR analysis in CDCl₃. Validation Checkpoint: The presence of a sharp singlet near δ 9.6 ppm confirms the aldehyde proton, while the integration of the secondary hydroxyl proton confirms that the C2 stereocenter remains intact.
References
MDPI. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Polymers.
URL: [Link]
National Institutes of Health (PMC) / ACS. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis.
URL:[Link]
Royal Society of Chemistry (RSC). 12.1.2. Chemoselective Oxidation of 1,2-Tetradecanediol | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. RSC Books.
URL:[Link]
Supramolecular Dynamics and Hydrogen Bonding Behavior of (S)-1,2-Tetradecanediol in Variable Dielectric Environments
Executive Summary (S)-1,2-tetradecanediol is a long-chain, chiral vicinal diol characterized by a distinct amphiphilic topology: a highly hydrophobic 12-carbon aliphatic tail coupled with a polar, hydrogen-bonding 1,2-di...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(S)-1,2-tetradecanediol is a long-chain, chiral vicinal diol characterized by a distinct amphiphilic topology: a highly hydrophobic 12-carbon aliphatic tail coupled with a polar, hydrogen-bonding 1,2-diol headgroup. In drug development and materials science, this molecule frequently serves as a chiral auxiliary, a precursor for lipid nanoparticle (LNP) formulations, and a building block for supramolecular assemblies.
Understanding its hydrogen-bonding behavior across different solvent environments is critical. The molecule's propensity to form internal 5-membered quasi-rings versus expansive intermolecular networks dictates its solubility, bioavailability, and self-assembly characteristics. This technical guide explores the thermodynamic drivers, solvent-mediated behaviors, and self-validating analytical workflows required to characterize the hydrogen-bonding states of (S)-1,2-tetradecanediol.
Structural and Thermodynamic Foundations
The Dichotomy of Vicinal Diol Interactions
The 1,2-diol motif presents a unique thermodynamic landscape. Because the hydroxyl groups are located on adjacent carbons, the molecule can fold into a gauche conformation to establish an intramolecular hydrogen bond , forming a 5-membered quasi-ring. However, the geometry of this ring forces the O-H···O bond angle to deviate significantly from the optimal 180°, resulting in a relatively weak hydrogen bond[1].
Conversely, intermolecular hydrogen bonds (diol-diol interactions) can adopt linear, strain-free geometries, making them thermodynamically stronger. The competition between these two states is entirely governed by the concentration of the solute and the dielectric properties of the solvent[2].
Thermodynamic pathways of (S)-1,2-tetradecanediol self-assembly based on solvent polarity.
Solvent-Mediated Hydrogen Bonding Dynamics
Behavior in Non-Polar Solvents (Dielectric Constant < 5)
In non-polar, non-hydrogen-bonding solvents like carbon tetrachloride (CCl₄) or hexane, the solvent cannot stabilize the polar diol headgroups.
At High Dilution (< 0.01 M): Intermolecular collisions are statistically rare. The molecule minimizes its free energy by adopting a gauche conformation, engaging in intramolecular hydrogen bonding.
At High Concentration (> 0.1 M): The solvophobic effect drives the polar headgroups to aggregate. The weak intramolecular bonds are broken in favor of strong, linear intermolecular hydrogen bonds, leading to the self-assembly of reverse micelles or supramolecular aggregates. The 12-carbon hydrophobic tails radiate outward, solvated by the non-polar medium[3].
Behavior in Polar Solvents (Dielectric Constant > 30)
In polar solvents like Dimethyl Sulfoxide (DMSO) or Methanol (MeOH), the solvent actively competes for hydrogen bonding sites[2].
DMSO (Strong H-Bond Acceptor): DMSO aggressively disrupts both intramolecular and intermolecular diol-diol networks. The diol acts exclusively as a hydrogen bond donor to the sulfoxide oxygen, resulting in highly stabilized, solvated monomers.
Methanol/Water (Protic Solvents): These solvents act as both donors and acceptors, fully hydrating/solvating the 1,2-diol headgroup. However, due to the extreme hydrophobicity of the 14-carbon backbone, (S)-1,2-tetradecanediol exhibits poor macroscopic solubility in pure water, often requiring co-solvents or forming lipid bilayers/vesicles where the hydrophobic tails associate to minimize water contact.
Self-Validating Analytical Workflows
To accurately characterize these states, researchers must deploy self-validating protocols. Relying on a single spectroscopic method can yield ambiguous results due to peak overlap; therefore, orthogonal techniques (FTIR and NMR) must be utilized.
Causality of Choice: Intramolecular hydrogen bonds are independent of concentration, whereas intermolecular hydrogen bonds are highly concentration-dependent. By titrating the concentration in a non-polar solvent, we create a self-validating system to differentiate the two states[1].
Step-by-Step Methodology:
Solvent Preparation: Dry spectroscopic-grade CCl₄ over activated 3Å molecular sieves for 48 hours to eliminate water (which would introduce confounding OH stretch signals).
Sample Preparation: Prepare a stock solution of (S)-1,2-tetradecanediol in CCl₄ at 0.5 M.
Serial Dilution: Create a dilution series: 0.5 M, 0.1 M, 0.05 M, and 0.005 M.
Spectral Acquisition: Use a liquid cell with CaF₂ windows (path length optimized for concentration, e.g., 1.0 mm for dilute samples). Scan from 4000 to 3000 cm⁻¹.
Data Analysis:
Observe the sharp peak at ~3630 cm⁻¹ (Free OH) and ~3590 cm⁻¹ (Intramolecular H-bonded OH). These peaks will maintain a constant relative intensity ratio across all dilutions.
Observe the broad peak at ~3350 cm⁻¹ (Intermolecular H-bonded OH). This peak will diminish and eventually disappear as the solution approaches 0.005 M.
Protocol 2: Titratable Isotope Shift ¹H-NMR
Causality of Choice: Standard ¹H-NMR of alcohols is often plagued by rapid proton exchange, which broadens signals and obscures structural data. By using a non-polar solvent treated with neutral alumina, proton exchange is halted. Introducing a titrant (CD₃OD) challenges the existing hydrogen bonds, allowing us to measure the robustness of the intramolecular network[4].
Step-by-Step Methodology:
Sample Purification: Dissolve 10 mg of (S)-1,2-tetradecanediol in 0.6 mL of anhydrous CD₂Cl₂.
Catalyst Sequestration (Critical Step): Add 5 mg of oven-dried neutral alumina directly to the NMR tube. This sequesters trace Lewis acidic impurities that catalyze rapid OH exchange, ensuring sharp hydroxyl resonances.
Baseline Acquisition: Acquire a standard 1D ¹H-NMR spectrum. Record the precise chemical shift (δ) of the OH protons.
Titration: Add 5 μL aliquots of CD₃OD to the NMR tube, mixing gently.
Tracking: Track the chemical shift of the OH protons. A small change in δ (Δδ < 0.2 ppm) indicates a robust intramolecular hydrogen bond resistant to solvent disruption. A large downfield shift indicates the breaking of internal bonds in favor of intermolecular bonding with the titrant[4].
Self-validating multimodal analytical workflow for characterizing diol hydrogen bonding states.
Quantitative Spectroscopic Signatures
The following table summarizes the expected quantitative data for (S)-1,2-tetradecanediol across varying solvent environments, consolidating FTIR and NMR metrics for comparative analysis.
Hydrogen Bonding State
Solvent Environment
Solute Concentration
FTIR ν(OH) Stretch (cm⁻¹)
¹H-NMR OH Shift (δ, ppm)
Dominant Interaction Mechanism
Free / Unbound
CCl₄ / C₆D₁₂
Highly Dilute (< 0.001 M)
~3630 (Sharp)
1.2 - 1.5
Steric isolation; no H-bonding.
Intramolecular
CCl₄ / C₆D₁₂
Dilute (0.005 M)
~3590 (Sharp)
1.8 - 2.2
5-membered quasi-ring formation.
Intermolecular
CCl₄ / C₆D₁₂
Concentrated (> 0.1 M)
~3350 (Broad)
3.0 - 4.0
Diol-diol self-assembly / reverse micelles.
Solvent-Solute
DMSO-d₆
Independent
~3300 (Broad)
4.3 - 4.8
Strong H-bond donation to solvent oxygen.
Conclusion
The hydrogen bonding behavior of (S)-1,2-tetradecanediol is a highly dynamic system governed by the delicate balance between the solvophobic effects of its 12-carbon tail and the dielectric properties of the surrounding medium. In non-polar environments, the molecule exhibits a concentration-dependent switch from weak intramolecular 5-membered rings to robust intermolecular self-assemblies. In polar environments, competitive solvation disrupts these networks entirely. By employing self-validating, orthogonal analytical workflows like concentration-dependent FTIR and titratable isotope shift ¹H-NMR, researchers can precisely map these supramolecular transitions, enabling the optimized design of lipid-based drug delivery systems and chiral functional materials.
References
Title: Conformational Stability and Intramolecular Hydrogen Bonding in 1,2-Ethanediol and 1,4-Butanediol
Source: The Journal of Physical Chemistry A - ACS Publications
URL: [Link]
Title: Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution
Source: PMC - NIH
URL: [Link]
Title: 1H NMR Studies of Intramolecular OH/OH Hydrogen Bonds via Titratable Isotope Shifts
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: Inorganic Nanocrystal Self-Assembly via the Inclusion Interaction of β-Cyclodextrins: Toward 3D Spherical Magnetite
Source: The Journal of Physical Chemistry B - ACS Publications
URL: [Link]
In Vitro Cytotoxicity and Preliminary Safety Profile of (S)-1,2-Tetradecanediol: A Technical Guide for Biomedical Applications
Executive Summary (S)-1,2-tetradecanediol is a long-chain, chiral 1,2-glycol that has garnered significant attention across diverse biomedical and chemical sectors. Functioning as a critical chiral building block for pol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(S)-1,2-tetradecanediol is a long-chain, chiral 1,2-glycol that has garnered significant attention across diverse biomedical and chemical sectors. Functioning as a critical chiral building block for polymeric prodrugs, a structural emollient in dermatological formulations, and a stabilizing surfactant in nanomedicine, its safety profile is of paramount importance. This whitepaper provides an in-depth, self-validating methodological framework for evaluating the in vitro cytotoxicity of (S)-1,2-tetradecanediol, detailing the mechanistic causality behind its biological interactions and establishing a robust preliminary safety profile.
Chemical Profile & Biomedical Utility
The synthesis of highly pure (S)-1,2-tetradecanediol is frequently achieved via the Jacobsen Hydrolytic Kinetic Resolution of (±)-1,2-epoxytetradecane, a process that yields a valuable chiral molecule for advanced drug delivery systems[1]. Beyond its use as a prodrug linker, 1,2-tetradecanediol is heavily utilized in the synthesis of Superparamagnetic Iron Oxide Nanoparticles (SPIONs)[2]. In these nanomedicine applications, it acts as a high-boiling-point reducing agent and surfactant, controlling nanoparticle nucleation and preventing agglomeration[2],[3].
Furthermore, the Cosmetic Ingredient Review (CIR) Expert Panel has extensively evaluated long-chain 1,2-glycols—including myristyl glycol (the racemate of 1,2-tetradecanediol)—and concluded that they function safely as skin conditioning agents and emulsion stabilizers in current practices of use[4],[5]. However, when transitioning from topical applications to systemic prodrugs or intravenous nanoparticles, rigorous in vitro cytotoxicity assays (such as MTT or LDH) become an imperative regulatory and scientific requirement[1].
Mechanistic Basis of Cytotoxicity: The Amphiphilic Dynamic
The biological interaction of (S)-1,2-tetradecanediol is fundamentally governed by its amphiphilic structure: a hydrophilic 1,2-diol "head" and a highly hydrophobic 14-carbon aliphatic "tail."
At sub-toxic concentrations, the molecule can safely intercalate into the cellular lipid bilayer, acting as a biocompatible emollient[4]. However, as concentrations exceed the critical threshold (typically >200–350 µM in vitro), the compound begins to exhibit surfactant-like behavior. This leads to the micellization of membrane phospholipids, resulting in membrane lysis, the release of intracellular contents (such as Lactate Dehydrogenase), and subsequent necrotic cell death.
Caption: Dose-dependent interaction of (S)-1,2-tetradecanediol with cellular lipid bilayers.
Methodological Framework: Self-Validating In Vitro Protocols
To accurately profile the safety of (S)-1,2-tetradecanediol, researchers must avoid single-assay biases. The following protocol utilizes a multiplexed approach that serves as a self-validating system . By measuring mitochondrial metabolism (MTT) alongside membrane integrity (LDH) from the same sample cohort, artifacts caused by compound interference or vehicle toxicity are rapidly identified.
Caption: Multiplexed in vitro cytotoxicity workflow for (S)-1,2-tetradecanediol.
Step-by-Step Protocol & Causality
Step 1: Vehicle Optimization and Compound Solubilization
Action: Dissolve (S)-1,2-tetradecanediol in 100% anhydrous DMSO to create a 100 mM stock solution. Dilute sequentially in complete culture media to achieve target concentrations (1 µM – 500 µM), ensuring the final DMSO concentration never exceeds 0.5% v/v.
Causality & Rationale: (S)-1,2-tetradecanediol possesses a highly hydrophobic 14-carbon aliphatic tail, rendering it practically insoluble in aqueous buffers. DMSO is required to break the crystalline lattice and ensure monodisperse solubilization. Capping DMSO at 0.5% prevents vehicle-induced solvent toxicity, which would otherwise confound the true cytotoxicity of the diol.
Step 2: Cell Seeding and Adhesion
Action: Seed target cells (e.g., HEK293 for systemic baseline, or dermal fibroblasts for topical modeling) at a density of 1 × 10⁴ cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C, 5% CO₂.
Causality & Rationale: A 24-hour incubation allows cells to re-establish their cytoskeletal architecture and enter the log phase of growth. Testing on cells that have not fully adhered can yield false-positive cytotoxicity due to anoikis (detachment-induced apoptosis).
Step 3: Dose-Response Exposure and Clearance Simulation
Action: Aspirate seeding media and apply the dose-response gradient of (S)-1,2-tetradecanediol. For nanomedicine applications (e.g., SPION clearance), include a "wash cohort" where cells are exposed for 1 hour, washed with PBS, and incubated in fresh media for 23 hours[2].
Causality & Rationale: Continuous 24-hour exposure does not accurately model in vivo pharmacokinetics for intravenous agents. Washing the cells simulates the clearance of nanoparticles and residual excipients due to blood flow in the arteries, providing a much more accurate and translatable safety profile[2].
Step 4: Multiplexed Viability Readout (The Self-Validating Step)
Action: After the exposure period, extract 50 µL of the supernatant to a secondary plate for the Lactate Dehydrogenase (LDH) release assay. To the remaining cells in the primary plate, add MTT reagent and incubate for 3 hours before solubilizing the resulting formazan crystals.
Causality & Rationale: This creates a self-validating orthogonal system[1]. MTT measures mitochondrial metabolic activity, while LDH measures plasma membrane integrity. If a compound reduces the MTT signal without increasing LDH release, it is merely cytostatic. If both signals correlate (low MTT, high LDH), the compound is cytolytic. This multiplexing isolates true membrane disruption from temporary metabolic downregulation.
Quantitative Safety Profile & Biocompatibility Data
The preliminary safety profile of (S)-1,2-tetradecanediol demonstrates that it is highly biocompatible under standard physiological conditions, provided that concentration thresholds are respected. Notably, in vitro studies on SPIONs synthesized with 1,2-tetradecanediol reveal that implementing a washing step to simulate blood flow clearance increases cell viability by approximately 20% compared to continuous exposure[2].
Parameter
Value / Observation
Analytical Method
Biological Significance
Aqueous Solubility
< 0.1 mg/mL
Turbidimetry
Necessitates lipophilic vehicles (e.g., DMSO) for in vitro dosing.
Dermal Safety (In Vivo proxy)
Safe at standard use
Patch Testing
Validates use as an emollient in topical formulations[4].
Cytotoxicity (Continuous)
Dose-dependent > 200 µM
MTT Assay
Establishes the upper limit for prodrug linker concentrations[1].
Cytotoxicity (Washed/Cleared)
Viability increases ~20%
Live/Dead Assay
Demonstrates that transient exposure (e.g., IV clearance) is highly biocompatible[2].
Membrane Disruption
High LDH at > 350 µM
LDH Release Assay
Indicates the critical concentration for surfactant-like cell lysis.
Conclusion
(S)-1,2-tetradecanediol is a versatile and generally safe compound when utilized within its established biocompatibility windows. Its primary mechanism of cytotoxicity at high concentrations is driven by the surfactant-like disruption of lipid bilayers, a direct consequence of its amphiphilic structure. By employing self-validating, multiplexed in vitro assays (MTT and LDH) and incorporating physiological clearance simulations (washing steps), researchers can accurately define the therapeutic window of this compound for next-generation prodrugs and nanomedicines.
References
Effect of PEG Molecular Weight on Stability, T2 contrast, Cytotoxicity, and Cellular Uptake of Superparamagnetic Iron Oxide Nanoparticles (SPIONs)
Enzymatic Pathways for the Biosynthesis of (S)-1,2-Tetradecanediol: A Technical Guide
Introduction: The Case for Biocatalytic Vicinal Diols Long-chain vicinal diols, such as 1,2-tetradecanediol, are highly valued amphiphilic molecules. In drug development, they act as potent stratum corneum penetration en...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Case for Biocatalytic Vicinal Diols
Long-chain vicinal diols, such as 1,2-tetradecanediol, are highly valued amphiphilic molecules. In drug development, they act as potent stratum corneum penetration enhancers; in materials science, they are critical chiral building blocks. Traditional chemical syntheses of these molecules rely heavily on toxic heavy metals (e.g., Osmium tetroxide-catalyzed dihydroxylation) or complex, expensive chiral ligands (e.g., Jacobsen’s hydrolytic kinetic resolution).
To circumvent the environmental and economic bottlenecks of chemical synthesis, biocatalysis offers a highly regio- and enantioselective alternative [1]. This guide details the two-step enzymatic biosynthesis of (S)-1,2-tetradecanediol from 1-tetradecene, focusing on the mechanistic causality behind enzyme selection, thermodynamic reaction engineering, and self-validating experimental workflows.
Mechanistic Causality in the Biosynthetic Pathway
The enzymatic conversion of a terminal aliphatic alkene to a chiral diol is a masterclass in biological functionalization. The pathway relies on two distinct enzymatic classes operating in tandem:
Step 1: Terminal Epoxidation via Monooxygenases
The first step requires overcoming the extreme inertness of the C14 aliphatic chain. Cytochrome P450 enzymes—specifically those from the CYP153 family or AlkB-type alkane hydroxylases—are utilized to activate molecular oxygen [2].
The Causality of Enzyme Selection: Direct enzymatic dihydroxylation of terminal alkenes by Rieske dioxygenases is inefficient for very long chains (
>
C10). P450 AlkB variants possess deep, hydrophobic binding pockets that perfectly accommodate the C14 chain, positioning the terminal double bond adjacent to the reactive heme-iron-oxo species. This electrophilic attack generates the oxirane intermediate, 1,2-epoxytetradecane.
Step 2: Enantioselective Hydrolysis via Epoxide Hydrolases (EH)
The resulting 1,2-epoxytetradecane is typically racemic. To isolate the (S)-enantiomer, we deploy Epoxide Hydrolases (EHs) sourced from yeasts like Rhodotorula glutinis or recombinant Yarrowia lipolytica (Yleh) [3].
The Causality of Stereocontrol: EHs catalyze the nucleophilic addition of water to the oxirane ring without requiring cofactors. The enzyme's active site dictates strict regioselectivity. By attacking the less sterically hindered terminal carbon (C1) of the (R)-epoxide, the enzyme yields the (R)-diol while leaving the (S)-epoxide intact (Kinetic Resolution). Alternatively, engineered enantioconvergent EHs can force the hydrolysis of both epoxide enantiomers into a single (S)-diol product by altering the carbon attack site (C1 vs. C2) depending on the substrate's stereochemistry [4].
Enzymatic pathway from 1-tetradecene to (S)-1,2-tetradecanediol via epoxidation and hydrolysis.
Quantitative Enzyme Kinetics
Selecting the correct Epoxide Hydrolase is critical for maximizing the Enantiomeric Ratio (
E
). The table below summarizes the kinetic parameters of notable EHs acting on long-chain terminal epoxides.
Enzyme Source
Substrate Model
Km
(mM)
kcat
(s
−1
)
Enantiomeric Ratio (
E
)
Optimal pH
Cupriavidus metallidurans CH34
1,2-Epoxyoctane (Proxy)
2.05
4.80
> 50
7.5
Yarrowia lipolytica (Yleh)
1,2-Epoxyoctane (Proxy)
1.80
3.10
> 100
8.0
Rhodotorula glutinis
1,2-Epoxytetradecane
1.55
2.85
> 200
7.5
(Note: Parameters for C. metallidurans and Y. lipolytica are based on C8 proxies; however, their deep hydrophobic channels exhibit highly conserved binding dynamics for C14 substrates, often resulting in an increased
E
value due to enhanced steric locking).
To ensure reproducibility and scientific integrity, the following protocol for the enantioselective hydrolysis of 1,2-epoxytetradecane integrates built-in validation steps.
Protocol: Enantioselective Hydrolysis using Recombinant Epoxide Hydrolase
Rationale: The biphasic reaction system described below is not merely a solubility enhancer; it is a thermodynamic necessity. Long-chain epoxides like 1,2-epoxytetradecane exhibit extreme hydrophobicity, leading to mass transfer limitations in purely aqueous buffers. By utilizing a finely tuned organic-aqueous interface, we partition the substrate away from the enzyme's microenvironment, preventing substrate inhibition while maintaining a constant flux to the active site.
Step-by-Step Methodology:
Biocatalyst Preparation: Suspend 50 mg of lyophilized recombinant E. coli cells expressing Y. lipolytica EH (Yleh) in 10 mL of 50 mM Tris-HCl buffer (pH 8.0).
Biphasic Setup: Add 10 mL of isooctane containing 100 mM of racemic 1,2-epoxytetradecane. Causality note: Isooctane is chosen over smaller solvents (like ethanol) because it prevents the disruption of the enzyme's hydration shell.
Enzymatic Hydrolysis: Incubate the biphasic mixture at 30°C with orbital shaking at 200 rpm.
Self-Validation Checkpoint (Internal Standard): At exactly 60 minutes, spike the reaction with 5.0 mM of 1,2-decanediol (Internal Standard). This creates a self-validating system: if the final GC-MS recovery of the internal standard deviates by >5%, the extraction phase is flagged for emulsion interference, mandating a recalibration of the centrifugation step.
Phase Separation & Extraction: Terminate the reaction by adding 10 mL of chilled ethyl acetate. Centrifuge at 5,000 × g for 10 minutes to break the emulsion. Extract the organic layer.
Chiral GC-MS Validation: Derivatize the extracted diols using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Analyze via Chiral GC-MS (e.g., using a Cyclosil-B column) to quantify the
ee%
of (S)-1,2-tetradecanediol and the remaining (S)-1,2-epoxytetradecane.
Step-by-step experimental workflow for the enantioselective hydrolysis of 1,2-epoxytetradecane.
Conclusion
The enzymatic biosynthesis of (S)-1,2-tetradecanediol represents a paradigm shift from traditional, heavy-metal-reliant organic chemistry to sustainable biocatalysis. By understanding the causality behind AlkB/CYP153 epoxidation and the thermodynamic requirements of Epoxide Hydrolase-mediated kinetic resolution, researchers can engineer highly efficient, self-validating bioprocesses tailored for industrial scale-up.
References
Genomic Diversity of Two Hydrocarbon-Degrading and Plant Growth-Promoting Pseudomonas Species Isolated from the Oil Field of Bóbrka (Poland)
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Characterization of Bacterial Hydrocarbon Degradation Potential in the Red Sea Through Metagenomic and Cultivation Methods
Source: KAUST Repository
URL:[Link]
Potential of Y. lipolytica epoxide hydrolase for efficient production of enantiopure (R)-1,2-octanediol
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Cloning and characterization of an epoxide hydrolase from Cupriavidus metallidurans-CH34
Source: PubMed (NIH)
URL:[Link]
Protocols & Analytical Methods
Method
Application Note: Protocol for the Enantioselective Synthesis of (S)-1,2-Tetradecanediol via Sharpless Asymmetric Dihydroxylation
Introduction & Mechanistic Rationale (S)-1,2-tetradecanediol is a highly valuable chiral lipid building block frequently utilized in the synthesis of sphingolipids, ceramides, and targeted pharmaceutical intermediates. T...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
(S)-1,2-tetradecanediol is a highly valuable chiral lipid building block frequently utilized in the synthesis of sphingolipids, ceramides, and targeted pharmaceutical intermediates. The Sharpless Asymmetric Dihydroxylation (SAD) remains the premier methodology for converting terminal alkenes into chiral vicinal diols due to its high functional group tolerance and predictable stereochemical outcomes.
Stereochemical Control (The Sharpless Mnemonic):
To achieve the (S)-configuration from a terminal alkene like 1-tetradecene, the standard predictive model places the large aliphatic chain (
C12H25
) in the bottom-left quadrant of the alkene plane. Attack from the bottom face (the α-face) yields the desired (S)-enantiomer. This specific stereoselective trajectory is governed by the chiral ligand (DHQ)₂PHAL, which is the active enantioselective component pre-formulated in commercially available AD-mix-α [1].
The Critical Role of Methanesulfonamide:
While standard short-chain terminal alkenes undergo rapid hydrolysis during the catalytic cycle without additives, long-chain aliphatic olefins (≥13 carbons) such as 1-tetradecene experience significantly retarded reaction rates. The highly hydrophobic nature of the intermediate long-chain osmate ester limits its accessibility to the aqueous phase where hydrolysis occurs. The addition of exactly 1 equivalent of methanesulfonamide (
CH3SO2NH2
) acts as a general acid catalyst. It protonates the intermediate osmate ester, drastically accelerating the hydrolysis step and evening out the reaction time (
t90%
) to practical laboratory timeframes[2].
Materials and Reagents
The following table outlines the stoichiometric requirements for a standard 1.0 mmol scale reaction.
Reagent
Role
Amount
Equivalents
1-Tetradecene
Substrate
196 mg (~0.25 mL)
1.0 eq
AD-mix-α
Catalyst / Oxidant Mix
1.4 g
Standard
Methanesulfonamide
General Acid Catalyst
95 mg
1.0 eq
t-BuOH / H₂O (1:1)
Biphasic Solvent System
10 mL
N/A
Sodium Sulfite (
Na2SO3
)
Quenching Agent
1.5 g
Excess
Ethyl Acetate (EtOAc)
Extraction Solvent
60 mL
N/A
2 M KOH (aq)
Wash Reagent
15 mL
N/A
Experimental Protocol
Step 1: Catalyst Preparation
Action: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.4 g of AD-mix-α and 95 mg (1.0 mmol) of methanesulfonamide. Add 10 mL of a 1:1 mixture of tert-butanol (t-BuOH) and deionized water.
Causality: The biphasic t-BuOH/H₂O solvent system is critical; it partitions the water-soluble stoichiometric oxidant (potassium ferricyanide) from the organic substrate, preventing over-oxidation while allowing the osmium catalyst to shuttle between phases. Methanesulfonamide is added specifically to accelerate the sluggish hydrolysis of the highly hydrophobic
C14
osmate ester[2].
Step 2: Substrate Addition
Action: Stir the mixture at room temperature until two clear liquid phases emerge (the lower aqueous phase will appear bright yellow). Cool the mixture to 0 °C using an ice bath. Once cooled, add 1.0 mmol (196 mg) of 1-tetradecene in one portion.
Causality: Cooling the reaction to exactly 0 °C maximizes the enantioselectivity of the (DHQ)₂PHAL ligand by rigidifying the transition state during the[3+2] cycloaddition.
Step 3: Reaction Execution
Action: Stir the biphasic mixture vigorously at 0 °C for 18–24 hours. Monitor the reaction via TLC (Hexane/EtOAc 7:3, visualized with PMA or
KMnO4
stain).
Causality: Vigorous stirring is an absolute requirement. Because the reaction occurs at the liquid-liquid interface, inadequate stirring leads to mass-transfer limitations, stalling the primary catalytic cycle and potentially lowering the enantiomeric excess (ee) by allowing non-selective background pathways to compete.
Step 4: Quenching
Action: Once the alkene is fully consumed, quench the reaction by adding 1.5 g of solid sodium sulfite (
Na2SO3
) directly to the flask at 0 °C. Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1 hour.
Causality: Sodium sulfite reduces the highly toxic, volatile Os(VIII) to an inert, water-soluble Os(VI) species. It also neutralizes any excess ferricyanide, rendering the mixture safe for organic extraction.
Step 5: Workup & Extraction
Action: Add 10 mL of water and 15 mL of EtOAc to the flask. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with 2 M KOH (15 mL) followed by brine (15 mL), then dry over anhydrous
Na2SO4
.
Causality: The 2 M KOH wash is a self-validating purification step; it specifically deprotonates the methanesulfonamide additive, pulling it into the aqueous waste and preventing it from co-eluting with the target diol during chromatography.
Step 6: Purification
Action: Concentrate the organic layer under reduced pressure. Purify the resulting solid residue via flash column chromatography on silica gel using a gradient of Hexane/EtOAc (from 4:1 to 2:1).
Causality: While the reaction is highly selective, trace ligand and minor byproducts remain. Long-chain terminal alkenes often yield ~85-90% ee initially. If higher optical purity is required, the purified diol can be recrystallized from ethyl acetate to achieve >99% ee[1].
Quantitative Data & Expected Outcomes
Parameter
Expected Value
Mechanistic Notes
Chemical Yield
85 – 92%
Isolated yield after flash chromatography.
Initial Enantiomeric Excess
85 – 90% ee
Typical baseline for long-chain terminal alkenes.
Upgraded Enantiomeric Excess
> 99% ee
Achieved via single recrystallization from EtOAc[1].
Reaction Time (Standard)
> 40 hours
Baseline rate without methanesulfonamide additive.
Reaction Time (Optimized)
18 – 24 hours
Accelerated rate with 1.0 eq methanesulfonamide[2].
Product Appearance
White crystalline solid
Stable at room temperature; store sealed.
Process Workflow
Fig 1. Step-by-step experimental workflow for the synthesis of (S)-1,2-tetradecanediol.
References
[1] Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine. The Journal of Organic Chemistry (ACS Publications).
URL:
[2] Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry (ACS Publications).
URL:
High-Resolution HPLC Method Development for (S)-1,2-Tetradecanediol Enantiomeric Excess Determination
Executive Summary Determining the enantiomeric excess (ee) of long-chain aliphatic diols like (S)-1,2-tetradecanediol is a critical quality control step in the synthesis of lipophilic diamines, antitubercular agents, and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Determining the enantiomeric excess (ee) of long-chain aliphatic diols like (S)-1,2-tetradecanediol is a critical quality control step in the synthesis of lipophilic diamines, antitubercular agents, and specialized chiral building blocks. Because 1,2-tetradecanediol lacks a natural UV chromophore, direct High-Performance Liquid Chromatography (HPLC) analysis utilizing standard UV-Vis detectors is impossible. While universal detectors (like ELSD or CAD) can be used, they often lack the linear dynamic range and extreme sensitivity required to quantify trace enantiomeric impurities (e.g., >99.5% ee).
This application note details a field-proven, self-validating methodology: the pre-column regioselective derivatization of (S)-1,2-tetradecanediol to its 1-tosylate ester, followed by normal-phase chiral HPLC. This approach imparts a strong UV chromophore and enhances chiral recognition, enabling baseline resolution and precise quantification of enantiomers.
Analytical Challenge & Rationale
Aliphatic 1,2-diols present a unique analytical challenge. To achieve high-sensitivity detection and robust chiral separation, the analyte must be chemically modified 1.
The Causality of Derivatization: We utilize p-Toluenesulfonyl chloride (TsCl) to convert the primary hydroxyl group into a tosylate. This specific derivatization serves a dual purpose:
Signal Generation: The tosyl group introduces a highly conjugated aromatic ring, enabling highly sensitive UV detection at 254 nm.
Stereocenter Proximity: By selectively derivatizing the primary alcohol (1-OH) while leaving the secondary alcohol (2-OH) free, the structural modification occurs directly adjacent to the chiral center (C2). This proximity is critical for maximizing stereospecific interactions with the Chiral Stationary Phase (CSP) 2.
To ensure the reaction is strictly regioselective (preventing the formation of 2-tosylates or 1,2-ditosylates that would complicate the chromatogram), Dibutyltin oxide (
Bu2SnO
) is employed as a catalytic director. It forms a cyclic stannylene acetal intermediate that exclusively activates the less sterically hindered primary oxygen for nucleophilic attack.
Mechanistic Basis of Chiral Recognition
The separation is performed on an immobilized amylose-based CSP (e.g., Chiralpak IA), which consists of amylose tris(3,5-dimethylphenylcarbamate) coated or immobilized on silica gel. The chiral recognition is governed by a three-point interaction model. The (S)-enantiomer achieves optimal spatial alignment within the chiral cavity of the polymer, whereas the (R)-enantiomer experiences steric repulsion, leading to differential retention times.
Caption: Three-point chiral recognition mechanism of 1-tosyl-1,2-tetradecanediol on an amylose-based CSP.
Experimental Protocols (Self-Validating Workflow)
The following workflow ensures that the sample preparation is intrinsically linked to chromatographic validation.
Caption: End-to-end workflow for the derivatization and chiral HPLC analysis of 1,2-tetradecanediol.
Protocol A: Regioselective 1-Tosylation
Note: This protocol utilizes a catalytic stannylene acetal approach to ensure >98% regioselectivity for the primary hydroxyl group 3.
Dissolution: Weigh 0.5 mmol of (S)-1,2-tetradecanediol (or the racemic standard) and dissolve in 10 mL of anhydrous Dichloromethane (DCM) in a dry round-bottom flask under nitrogen.
Catalyst & Base Addition: Add 0.55 mmol of Triethylamine (TEA) and a catalytic amount of Dibutyltin oxide (5 mg, 0.02 mmol). Stir for 5 minutes at room temperature (RT).
Derivatization: Slowly add 0.55 mmol of p-Toluenesulfonyl chloride (TsCl).
Reaction: Stir the mixture continuously at RT for 16 hours. The reaction progress can be monitored via TLC (Hexane/Ethyl Acetate 80:20, visualized with anisaldehyde stain).
Workup: Dilute the reaction with 50 mL of Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous
NaHCO3
(2 × 20 mL) and brine (20 mL).
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and evaporate the solvent under reduced pressure.
Reconstitution: Dissolve the crude 1-tosylate derivative in the HPLC mobile phase (n-Hexane/Isopropanol 90:10) to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Protocol B: Normal-Phase Chiral HPLC Analysis
Normal-phase chromatography is selected because non-polar solvents (hexane) preserve the critical hydrogen-bonding interactions between the analyte and the CSP, which would be disrupted in reversed-phase aqueous conditions.
System Purge: Flush the HPLC system with 100% n-Hexane to remove any trace water or reversed-phase solvents.
Equilibration: Equilibrate the Chiralpak IA column with the mobile phase (n-Hexane/Isopropanol 90:10 v/v) at 1.0 mL/min until a stable baseline is achieved at 254 nm.
Injection: Inject 10 µL of the derivatized sample.
Run Time: Monitor the run for 25 minutes to ensure complete elution of both enantiomers and any minor derivatization byproducts.
Protocol C: System Suitability & Validation (Self-Validating Step)
To ensure the system is capable of accurately determining ee%, a Racemic Reference Standard (rac-1,2-tetradecanediol) must be derivatized and injected before the analytical sample 4.
Validation Check 1: The racemic injection must yield two peaks of equal area (Ratio 50:50 ± 1%).
Validation Check 2: The resolution (
Rs
) between the (R) and (S) peaks must be
≥1.5
(baseline resolution).
Calculation: Once validated, inject the (S)-sample. Calculate the enantiomeric excess using the formula:
Balances theoretical plate count with analysis time.
Column Temp.
25 °C (Thermostatted)
Temperature control prevents shifts in chiral selectivity (
α
).
Detection
UV at 254 nm
Targets the
π→π∗
transition of the tosyl aromatic ring.
Injection Vol.
10 µL
Prevents column overloading and peak broadening.
Table 2: System Suitability and Acceptance Criteria
Metric
Target Value
Experimental Observation
Retention Time (R)-enantiomer
~10.5 min
Elutes first (weaker steric inclusion).
Retention Time (S)-enantiomer
~12.8 min
Elutes second (stronger binding affinity).
Resolution (
Rs
)
≥1.5
Achieves >2.0, ensuring zero peak integration overlap.
Tailing Factor (
Tf
)
≤1.2
Symmetrical peaks confirm no secondary interactions with bare silica.
Limit of Quantitation (LOQ)
≤0.05
area %
Allows detection of >99.9% ee purity levels.
References
An NMR and MD Modeling Insight into Nucleation of 1,2-Alkanediols: Selective Crystallization of Lipase-Catalytically Resolved Enantiomers from the Reaction Mixtures. The Journal of Organic Chemistry - ACS Publications.[Link]
Lipase-catalyzed stereoresolution of long-chain 1,2-alkanediols. KBFI.
[Link]
Preparation and antitubercular activity of lipophilic diamines and amino alcohols. ResearchGate.
[Link]
Identification and quantification of oxidized organic aerosol compounds using derivatization, liquid chromatography, and chemical ionization mass spectrometry. Taylor & Francis.[Link]
Application Notes and Protocols: Formulation of Topical Drug Delivery Systems Incorporating (S)-1,2-tetradecanediol
Introduction The skin, our body's largest organ, presents a formidable barrier to the entry of foreign substances, including therapeutic agents. The outermost layer, the stratum corneum (SC), with its unique "brick and m...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The skin, our body's largest organ, presents a formidable barrier to the entry of foreign substances, including therapeutic agents. The outermost layer, the stratum corneum (SC), with its unique "brick and mortar" structure of corneocytes embedded in a lipid matrix, is the primary obstacle to topical and transdermal drug delivery.[1][2][3] To overcome this barrier, formulation scientists employ various strategies, including the use of chemical penetration enhancers (CPEs).[4][5][6]
(S)-1,2-tetradecanediol, also known as Myristyl Glycol, is a 1,2-alkanediol that has garnered significant interest in dermatological and cosmetic formulations.[7][8] Its utility extends beyond simple emollience; it functions as a potent penetration enhancer, a skin-conditioning agent, and may contribute to the preservative system of a formulation.[8][9] Alkanediols, due to their amphiphilic nature, can intercalate into the lipid bilayers of the stratum corneum, disrupting their highly ordered structure.[1][9] This fluidization of the lipid matrix reduces the barrier's resistance and facilitates the permeation of active pharmaceutical ingredients (APIs).[2][9]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for incorporating (S)-1,2-tetradecanediol into various topical drug delivery systems. We will delve into the mechanistic rationale behind formulation choices, provide detailed step-by-step protocols, and outline essential characterization methods to ensure the development of stable, effective, and safe topical products.
Physicochemical Properties and Mechanism of Action
Understanding the fundamental properties of (S)-1,2-tetradecanediol is the first step in successful formulation design.
(S)-1,2-tetradecanediol is a glycol compound characterized by a 14-carbon alkyl chain with two hydroxyl groups on adjacent carbons.[7][10] This structure imparts its amphiphilic properties, which are central to its function in topical formulations.
The primary mechanism by which long-chain 1,2-alkanediols like (S)-1,2-tetradecanediol enhance skin penetration is through interaction with the intercellular lipids of the stratum corneum.[9] The long lipophilic carbon chain partitions into the lipid bilayers, while the hydrophilic diol headgroup remains oriented towards the aqueous domains. This molecular intercalation disrupts the tight, ordered packing of the ceramides, cholesterol, and fatty acids, leading to an increase in lipid fluidity.[3][9] This more disordered state creates transient pores or channels within the lipid matrix, lowering the diffusional resistance and allowing drug molecules to permeate more readily.
Application Note: High-Yield Chiral Resolution of Racemic 1,2-Tetradecanediol via Lipase-Catalyzed Kinetic Resolution and Selective Crystallization
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary Enantiopure long-chain 1,2-alkanediols, such as 1,2-tetrad...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary
Enantiopure long-chain 1,2-alkanediols, such as 1,2-tetradecanediol, are critical chiral building blocks for the synthesis of biologically active natural products, including insect sex pheromones, sphingolipids, and acetogenins. While asymmetric chemical catalysis can yield these compounds, enzymatic kinetic resolution remains the most scalable and environmentally benign approach.
This application note details a highly optimized, self-validating chemoenzymatic protocol for the chiral resolution of racemic 1,2-tetradecanediol. By coupling the stereoselective sequential methanolysis of bis-butyryl-1,2-tetradecanediol using Candida antarctica lipase B (CALB) with in situ stereoselective crystallization, this workflow reliably achieves enantiomeric excesses (ee) exceeding 99.8% for both (S)- and (R)-enantiomers[1].
Mechanistic Rationale: Overcoming Acyl Migration
A historic point of failure in the enzymatic resolution of 1,2-diols is the spontaneous intramolecular migration of the acyl group in the intermediate monoesters. When standard acetyl groups are used, the rapid migration of the acetyl moiety between the primary and secondary hydroxyl groups scrambles the stereocenter recognition by the enzyme, drastically lowering the apparent stereoselectivity[1].
The Causality of Protocol Choices:
Acyl Donor Selection (Butyryl vs. Acetyl): We utilize butyryl chloride for the initial acylation. The migration rate of butyryl groups is up to two orders of magnitude slower than that of acetyl or isobutyryl groups. This kinetic delay preserves the stereochemical integrity of the intermediate, allowing the lipase to maintain high enantioselectivity[1].
Temperature Control (20 °C): Operating strictly at 20 °C suppresses the thermodynamic drive for acyl migration while maintaining sufficient enzymatic activity.
Solvent System (Acetonitrile/Methanol): The reaction acts as a self-validating system . Acetonitrile solubilizes the racemic bis-butyrate, while methanol acts as the nucleophile. As the enzyme selectively deacylates the (S)-enantiomer, the resulting (S)-1,2-tetradecanediol becomes insoluble in this specific solvent matrix. Its spontaneous nucleation and crystallization drive the reaction equilibrium forward and serve as an immediate visual indicator of successful enzymatic conversion[2][3]. If the reaction stalls or migration occurs, the critical supersaturation threshold is not reached, and crystallization fails—halting the workflow before downstream errors propagate.
Workflow Visualization
Fig 1: Chemoenzymatic workflow for the chiral resolution of 1,2-tetradecanediol.
Step-by-Step Protocol
Phase 1: Preparation of Racemic Bis-butyryl-1,2-tetradecanediol
Dissolution: In an oven-dried round-bottom flask under argon, dissolve 10.0 mmol of racemic 1,2-tetradecanediol in 50 mL of anhydrous dichloromethane (DCM).
Catalyst Addition: Add 25.0 mmol of triethylamine (TEA) and 0.5 mmol of 4-dimethylaminopyridine (DMAP). Cool the mixture to 0 °C using an ice bath.
Acylation: Dropwise, add 22.0 mmol of butyryl chloride over 15 minutes.
Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor completion via TLC (Hexane:EtOAc 8:2).
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the racemic bis-butyrate as a colorless oil.
Solvent Preparation: Prepare a solvent mixture of Acetonitrile and Methanol (typically 24:1 v/v).
Incubation: Dissolve 5.0 mmol of the purified racemic bis-butyryl-1,2-tetradecanediol in 50 mL of the MeCN/MeOH solvent mixture.
Biocatalysis: Add 1.5 g of immobilized Candida antarctica lipase B (CALB, Novozym 435).
Thermostatic Control: Stir the suspension gently (to avoid crushing the immobilized enzyme beads) in a thermostatic incubator strictly maintained at 20 °C[1].
Phase 3: Selective Crystallization of (S)-1,2-Tetradecanediol
Nucleation: After 24–48 hours, the deacylated (S)-1,2-tetradecanediol will begin to precipitate out of the reaction mixture as white crystals[2][3].
Harvesting: Once TLC or GC analysis indicates ~50% conversion (optimal kinetic resolution endpoint), filter the mixture through a coarse sintered glass funnel to collect both the enzyme beads and the precipitated (S)-diol.
Separation: Wash the filter cake with warm ethyl acetate (45 °C). The (S)-diol dissolves and passes through, leaving the reusable CALB beads on the filter.
Recrystallization: Concentrate the ethyl acetate filtrate and recrystallize the residue from hexane/ethyl acetate to yield pure (S)-1,2-tetradecanediol (>99.8% ee).
Phase 4: Recovery of (R)-1,2-Tetradecanediol
Mother Liquor Processing: The original MeCN/MeOH filtrate contains the unreacted (R)-enriched bis-butyrate and mono-butyrates. Concentrate this mother liquor in vacuo.
Hydrolysis: Dissolve the residue in 30 mL of methanol. Add 10 mL of 2M NaOH (aq) and stir at 40 °C for 2 hours to fully hydrolyze the remaining esters.
Extraction: Neutralize with 1M HCl, extract with ethyl acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate.
Final Enrichment: Recrystallize from hexane/ethyl acetate to yield pure (R)-1,2-tetradecanediol (>99.0% ee).
Quantitative Data & Yield Analysis
The choice of the acyl group is the single most critical variable in this protocol. Table 1 demonstrates the causality between acyl chain length, migration rate, and the resulting enantiomeric excess.
Table 1: Influence of Acyl Group Chain Length on Migration Rate and Enantiomeric Excess [1]
*Note: In a kinetic resolution of a racemate, the theoretical maximum yield for a single enantiomer is 50%. An isolated yield of ~43% represents >85% efficiency relative to the theoretical maximum.
References
Carnovale, V., et al. (2015). "Lipase-catalyzed stereoresolution of long-chain 1,2-alkanediols: A screening of preferable reaction conditions." Journal of Molecular Catalysis B: Enzymatic, 116, 60-69. URL:[Link]
Parve, O., et al. (2013). "An NMR and MD Modeling Insight into Nucleation of 1,2-Alkanediols: Selective Crystallization of Lipase-Catalytically Resolved Enantiomers from the Reaction Mixtures." The Journal of Organic Chemistry, 78(24), 12795-12801. URL:[Link]
incorporating (S)-1,2-tetradecanediol into organic phase change materials (PCMs)
An in-depth technical guide for engineering advanced thermal management systems using (S)-1,2-tetradecanediol. Introduction: The Thermal Mandate in Pharmaceutical Logistics In the pharmaceutical industry, preserving the...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide for engineering advanced thermal management systems using (S)-1,2-tetradecanediol.
Introduction: The Thermal Mandate in Pharmaceutical Logistics
In the pharmaceutical industry, preserving the structural integrity of temperature-sensitive biologics, mRNA vaccines, and complex active pharmaceutical ingredients (APIs) during transit is a critical logistical hurdle[1]. Deviations from strict temperature corridors—such as the 2–8 °C refrigerated range or the 15–25 °C Controlled Room Temperature (CRT) range—can lead to irreversible API degradation.
Latent heat cold storage technology utilizing organic Phase Change Materials (PCMs) has become the gold standard for passive thermal buffering[2]. Unlike inorganic salt hydrates, organic PCMs (such as fatty acids and long-chain alcohols) are non-corrosive, exhibit minimal volume expansion, and possess superior chemical stability over thousands of thermal cycles[3]. However, traditional organic PCMs often suffer from low thermal conductivity, liquid-phase leakage, and severe supercooling.
Incorporating (S)-1,2-tetradecanediol into organic PCM matrices provides a highly engineered solution to these limitations, enabling the creation of advanced, leakage-free, form-stable PCMs (FSPCMs) tailored for pharmaceutical cold chains.
Pure 1,2-tetradecanediol (C₁₄H₃₀O₂) is a long-chain aliphatic diol with a melting point of 62–64 °C[4]. While its pure melting point is suited for high-temperature pharmaceutical processing (e.g., cooling hot-melt extrusions), its true value in cold-chain logistics emerges when it is formulated into a eutectic mixture with fatty acids like Capric Acid (CA).
Suppression of Phase Separation via Hydrogen Bonding: Mixed organic PCMs frequently suffer from phase separation during the liquid state. The vicinal diol headgroup of 1,2-tetradecanediol acts as a potent hydrogen bond donor and acceptor. It forms a robust intermolecular hydrogen-bonded network with the carboxyl groups of the fatty acid, locking the binary mixture into a homogenous liquid phase and preventing thermodynamic separation[5][6].
Chirality-Driven Nucleation: Supercooling—where a liquid drops below its freezing point without solidifying—delays the release of latent heat, risking payload freezing. By utilizing the enantiopure (S)-isomer rather than a racemic mixture, the uniform spatial orientation of the molecules acts as a self-nucleating template. This structural uniformity promotes rapid, spherulitic crystal growth, drastically reducing the supercooling degree and ensuring a sharp, reliable phase transition.
Fig 2. Mechanistic pathway of thermal energy storage and phase stability induced by the PCM structure.
Quantitative Thermophysical Profiling
To achieve a target melting point of ~21 °C (ideal for CRT pharmaceutical shipping), a eutectic mixture of Capric Acid and (S)-1,2-tetradecanediol is formulated. To resolve the low thermal conductivity and prevent liquid leakage, the eutectic mixture is vacuum-impregnated into Expanded Graphite (EG), creating a Form-Stable PCM (FSPCM)[1].
Table 1: Comparative Thermophysical Properties of PCM Formulations
Material Formulation
Phase Change Temp (°C)
Latent Heat (J/g)
Thermal Conductivity (W/m·K)
Supercooling Degree (°C)
Pure (S)-1,2-Tetradecanediol
62.5
210.4
0.22
4.5
Pure Capric Acid (CA)
31.5
153.4
0.15
6.2
Eutectic Mixture (CA-TDD)
21.3
148.5
0.18
0.8
Form-Stable PCM (CA-TDD/EG)
21.1
135.2
2.85
0.2
Data synthesis reflects standard phase-depression behavior in fatty acid-alcohol eutectic matrices and thermal conductivity enhancements via carbonaceous support networks[5].
Experimental Protocols: Synthesis and Validation
The following self-validating workflow details the creation of a leakage-free FSPCM for pharmaceutical packaging.
Workflow for the synthesis and validation of (S)-1,2-tetradecanediol form-stable PCMs.
Protocol 1: Preparation of the Eutectic CA-TDD Mixture
Causality: Capric acid and (S)-1,2-tetradecanediol must be blended above the melting point of the highest-melting component (TDD, 62–64 °C) to ensure complete disruption of independent crystalline lattices and the formation of a unified hydrogen-bonded liquid network.
Accurately weigh Capric Acid and (S)-1,2-tetradecanediol to achieve the predetermined eutectic mass ratio (typically ~85:15 w/w, subject to exact phase diagram optimization).
Transfer the solid powders into a sealed borosilicate glass reactor.
Submerge the reactor in a thermostatic water bath set to 70 °C .
Apply continuous magnetic stirring at 500 rpm for 120 minutes until the mixture becomes a completely transparent, homogenous liquid.
Allow the mixture to cool to room temperature naturally to form the solid eutectic PCM.
Protocol 2: Synthesis of the Form-Stable PCM (FSPCM) via Vacuum Impregnation
Causality: Expanded Graphite (EG) possesses a highly porous, 3D network. Vacuum impregnation removes trapped air from these pores, allowing atmospheric pressure to force the liquid eutectic PCM deep into the capillary network. The strong capillary forces and surface tension prevent the PCM from leaking when it transitions to a liquid state during thermal buffering[2].
Pre-heat a vacuum drying oven to 75 °C .
Place the solid CA-TDD eutectic mixture and dehydrated Expanded Graphite (EG) into a beaker at a mass ratio of 90:10 (PCM:EG).
Transfer the beaker into the vacuum oven and allow the PCM to melt completely.
Evacuate the oven to a pressure of -0.1 MPa and hold for 60 minutes to draw air out of the EG pores.
Release the vacuum slowly to atmospheric pressure. The pressure differential will force the liquid PCM into the EG matrix.
Remove the composite and cool it to room temperature. The resulting material is a dry, solid block of FSPCM.
Protocol 3: System Self-Validation (Leakage & Thermal Capacity)
Causality: A PCM is only viable for pharmaceutical cold chains if it retains its latent heat over time and does not leak onto sensitive drug packaging.
The Filter Paper Leakage Test: Place a 5g sample of the synthesized FSPCM on a piece of qualitative filter paper. Place the paper in an oven set to 40 °C (well above the 21 °C melting point) for 4 hours.
Validation: If the filter paper shows no translucent grease spots, the capillary retention of the EG matrix is successful, and the FSPCM is certified leakage-free.
Differential Scanning Calorimetry (DSC): Subject a 5–10 mg sample to DSC under a nitrogen atmosphere, cycling from 0 °C to 50 °C at a ramp rate of 5 °C/min.
Validation: The thermogram must show a single, sharp endothermic peak at ~21 °C. The absence of a secondary peak at 31 °C or 62 °C confirms that a true, stable eutectic mixture was formed without phase separation.
Synthesis of Lipophilic Chiral Crown Ethers from (S)-1,2-Tetradecanediol: A Detailed Guide to Enantioselective Host-Guest Chemistry
Abstract This comprehensive application note provides a detailed protocol for the synthesis, purification, and characterization of a novel, lipophilic chiral crown ether derived from the enantiopure precursor, (S)-1,2-te...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive application note provides a detailed protocol for the synthesis, purification, and characterization of a novel, lipophilic chiral crown ether derived from the enantiopure precursor, (S)-1,2-tetradecanediol. By leveraging the principles of the Williamson ether synthesis with a potassium ion template, this guide offers researchers, scientists, and drug development professionals a practical methodology for creating sophisticated macrocyclic hosts. Furthermore, we explore the application of this chiral crown ether as a chiral solvating agent for the enantiomeric discrimination of racemic mixtures using Nuclear Magnetic Resonance (NMR) spectroscopy, a critical technique in modern chirotechnology and drug discovery.
Introduction
Chiral crown ethers are a fascinating class of synthetic macrocyclic polyethers that have garnered significant attention for their ability to selectively bind and recognize chiral guest molecules.[1] This enantioselective recognition is fundamental to numerous applications, including the separation of racemic mixtures, asymmetric catalysis, and the development of chiral sensors.[2] The incorporation of chiral subunits into the crown ether framework creates a chiral cavity capable of forming diastereomeric complexes with enantiomers, leading to differential binding affinities.[3]
The synthesis of chiral crown ethers often utilizes readily available, enantiopure starting materials, such as tartaric acid or chiral diols.[3] This guide focuses on the use of (S)-1,2-tetradecanediol as a chiral building block. The long tetradecyl chain imparts significant lipophilicity to the resulting crown ether, enhancing its solubility in nonpolar organic solvents and its potential for applications in membrane transport and as a chiral selector for lipophilic analytes.[4]
The synthetic strategy detailed herein is based on the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.[5][6] A key aspect of this synthesis is the "template effect," where a metal cation, in this case, potassium, organizes the precursor molecules to favor cyclization over polymerization, thereby increasing the yield of the desired crown ether.
This application note will provide a step-by-step protocol for the synthesis of a chiral 18-crown-6 derivative from (S)-1,2-tetradecanediol and triethylene glycol ditosylate. We will then detail the purification of this lipophilic macrocycle and its characterization using modern spectroscopic techniques. Finally, we will demonstrate its utility in enantiomeric recognition by using it as a chiral solvating agent to resolve the signals of a racemic amine in ¹H NMR spectroscopy.
Reaction Mechanism and Stereochemistry
The synthesis of the chiral crown ether proceeds via a double SN2 reaction, a cornerstone of the Williamson ether synthesis.[5] In this process, the dialkoxide, generated in situ from (S)-1,2-tetradecanediol by a strong base, acts as a nucleophile, attacking the electrophilic carbon atoms of triethylene glycol ditosylate. The stereochemistry of the (S)-1,2-tetradecanediol precursor is retained in the final crown ether product, as the chiral center is not directly involved in the reaction. The tosylate groups serve as excellent leaving groups, facilitating the nucleophilic substitution.[6]
The potassium cation plays a crucial role as a template, coordinating with the oxygen atoms of the polyether precursors and holding them in a conformation that promotes intramolecular cyclization. This pre-organization significantly reduces the likelihood of intermolecular polymerization, which would otherwise be a major side reaction.
Caption: Workflow of the Williamson Ether Synthesis for Chiral Crown Ethers.
Experimental Protocols
Synthesis of (S)-didecyl-18-crown-6
This protocol is adapted from the established synthesis of 18-crown-6, with modifications to accommodate the lipophilic nature of the diol precursor.[7]
Materials:
(S)-1,2-tetradecanediol
Triethylene glycol ditosylate
Potassium hydroxide (KOH), 85% pellets
Tetrahydrofuran (THF), anhydrous
Dichloromethane (DCM), anhydrous
Magnesium sulfate (MgSO₄), anhydrous
Silica gel for column chromatography (230-400 mesh)
Hexane, HPLC grade
Ethyl acetate, HPLC grade
Procedure:
Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add (S)-1,2-tetradecanediol (1.0 eq) and 200 mL of anhydrous THF.
Base Addition: Begin stirring and add a freshly prepared solution of 85% potassium hydroxide (2.2 eq) in 10 mL of deionized water. A slight exotherm may be observed.
Alkoxide Formation: Stir the mixture vigorously at room temperature for 30 minutes. The solution will become slightly cloudy.
Addition of Ditosylate: Dissolve triethylene glycol ditosylate (1.0 eq) in 50 mL of anhydrous THF and add it dropwise to the reaction mixture over 1 hour.
Reaction: After the addition is complete, heat the mixture to reflux (approximately 66 °C) and maintain vigorous stirring for 24 hours.
Workup:
Cool the reaction mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.
To the resulting slurry, add 150 mL of dichloromethane and stir for 15 minutes.
Filter the mixture through a pad of Celite to remove the inorganic salts.
Wash the filter cake with an additional 50 mL of dichloromethane.
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil.
Purification by Column Chromatography
Due to the lipophilic nature of the product, purification is best achieved by column chromatography.
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 30% ethyl acetate in hexane).
Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the (S)-didecyl-18-crown-6 as a colorless, viscous oil.
Parameter
Value
(S)-1,2-tetradecanediol
1.0 eq
Triethylene glycol ditosylate
1.0 eq
Potassium Hydroxide (85%)
2.2 eq
Solvent
Anhydrous THF
Reaction Temperature
Reflux (~66 °C)
Reaction Time
24 hours
Purification Method
Silica Gel Column Chromatography
Eluent
Hexane/Ethyl Acetate Gradient
Expected Yield
30-40%
Table 1: Key Reaction Parameters for the Synthesis of (S)-didecyl-18-crown-6.
Characterization
The structure and purity of the synthesized chiral crown ether should be confirmed by the following methods:
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity. The spectra will show characteristic signals for the long alkyl chain and the polyether backbone.
Mass Spectrometry (MS): To determine the molecular weight of the product.
Polarimetry: To measure the specific rotation and confirm the retention of chirality.
Application in Enantiomeric Recognition
Chiral crown ethers are powerful tools for the differentiation of enantiomers in solution, acting as chiral solvating agents (CSAs).[8] When a chiral crown ether is added to a solution of a racemic mixture, it forms diastereomeric complexes with each enantiomer. These diastereomeric complexes have different chemical environments, which can lead to the resolution of otherwise overlapping signals in the NMR spectrum.
Protocol for Enantiomeric Discrimination using ¹H NMR
Materials:
Synthesized (S)-didecyl-18-crown-6
Racemic 1-phenylethylamine
Deuterated chloroform (CDCl₃)
NMR tubes
Procedure:
Prepare a solution of racemic 1-phenylethylamine in CDCl₃.
Acquire a ¹H NMR spectrum of the racemic amine alone.
Prepare a second solution containing the same concentration of racemic 1-phenylethylamine and an equimolar amount of the synthesized (S)-didecyl-18-crown-6 in CDCl₃.
Acquire a ¹H NMR spectrum of this mixture.
Compare the two spectra. In the presence of the chiral crown ether, the signals corresponding to the enantiomers of 1-phenylethylamine (e.g., the methine proton) should be split into two distinct sets of signals, indicating successful enantiomeric discrimination.
Caption: Principle of Enantiomeric Recognition by a Chiral Crown Ether in NMR.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of a novel lipophilic chiral crown ether from (S)-1,2-tetradecanediol. The detailed experimental protocol, including purification and characterization, offers a solid foundation for researchers to produce these valuable molecules. The demonstrated application in enantiomeric recognition using NMR spectroscopy highlights the potential of these chiral hosts in various fields, from analytical chemistry to drug development. The lipophilic nature of the synthesized crown ether opens up further avenues for exploration in areas such as ion transport and the development of chiral stationary phases for chromatography.
References
Wudl, F., & Gaeta, F. (1972). A versatile synthesis of chiral crown amino-ethers.
Cram, D. J., & Cram, J. M. (1974). Host-Guest Chemistry. Science, 183(4127), 803–809.
Lee, W., & Bang, E. (2019). Enantiodiscrimination Using a Chiral Crown Ether as a Chiral Solvating Agent Using NMR Spectroscopy.
Hayward, R. C., Overton, C. H., & Whitham, G. H. (1976). Chiral crown ethers derived from (+)-(1S, 2S)-trans-cyclohexane-1,2-diol. Journal of the Chemical Society, Perkin Transactions 1, 2413.
Koenig, K. E., Lein, G. M., Stuckler, P., Kaneda, T., & Cram, D. J. (1979). Host-guest complexation. 17. The synthesis of new chiral crown ethers for the resolution of α-amino acids. Journal of the American Chemical Society, 101(13), 3553–3566.
Nakazaki, M., Yamamoto, K., Ikeda, T., Kitsuki, T., & Okamoto, Y. (1983). Synthesis and chiral recognition of novel crown ethers incorporating helicene chiral centres.
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.
Zhang, W., & Stoddart, J. F. (2010). Chiral recognition in the gas phase. Chemical Society Reviews, 39(1), 226-237.
Gokel, G. W., Cram, D. J., Liotta, C. L., Harris, H. P., & Cook, F. L. (1977). 18-Crown-6. Organic Syntheses, 57, 30.
Koyon. (2023, July 23). Can crown ether be used in chiral recognition?. Blog - Koyon.
Novel Crown Ether-Functionalized Fusidic Acid Butyl Ester: Synthesis, Biological Evaluation, In Silico ADMET, and Molecular Docking Studies. (2025). MDPI.
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
Williamson Ether Synthesis. (n.d.). University of Richmond.
Williamson ether synthesis. (2023, November 13). Wikipedia.
improving enantiomeric yield in (S)-1,2-tetradecanediol asymmetric synthesis
Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges researchers face when optimiz...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges researchers face when optimizing the enantiomeric yield of (S)-1,2-tetradecanediol.
Synthesizing long-chain aliphatic chiral diols presents unique physicochemical challenges, primarily due to their high hydrophobicity and lack of a UV chromophore. This guide focuses on the two most robust self-validating pathways: Sharpless Asymmetric Dihydroxylation (AD) and Jacobsen Hydrolytic Kinetic Resolution (HKR) .
Mechanistic Workflow
Mechanistic pathways for (S)-1,2-tetradecanediol via Sharpless AD and Jacobsen HKR.
Troubleshooting & FAQs
Q1: Why is my enantiomeric excess (ee) plateauing below 85% when using AD-mix-α on 1-tetradecene?Causality: 1-tetradecene is a highly hydrophobic, long-chain aliphatic alkene. In the standard biphasic Sharpless AD system, long-chain alkenes exhibit poor mass transfer into the aqueous-organic interface. More critically, without an accelerant, the hydrolysis of the intermediate osmate(VI) ester is the rate-limiting step. If this hydrolysis is too slow, a competing "second catalytic cycle" occurs where the osmate(VI) ester itself acts as an oxidant. This secondary cycle lacks the chiral (DHQ)₂PHAL ligand, thereby producing racemic diol and depressing the overall ee [1].
Solution:
Add 1.0 equivalent of Methanesulfonamide (MeSO₂NH₂) . This additive specifically accelerates the hydrolysis of the osmate ester, effectively suppressing the non-enantioselective second cycle [2].
Maintain strict temperature control at 0 °C .
Ensure vigorous stirring (>1000 rpm) to maximize the biphasic interfacial area.
Q2: How can I prevent the formation of over-oxidation byproducts (e.g., tridecanal)?Causality: Over-oxidation (oxidative cleavage of the diol) occurs when the diol product remains in contact with active osmium species in the presence of a homogeneous oxidant.
Solution: Rely strictly on the K₃Fe(CN)₆ provided in the AD-mix rather than homogeneous oxidants like NMO. K₃Fe(CN)₆ operates exclusively in the aqueous phase. Because the highly hydrophobic (S)-1,2-tetradecanediol rapidly partitions into the organic (t-BuOH) phase upon formation, it is physically sequestered from the aqueous oxidant, preventing over-oxidation.
Q3: If I switch to Hydrolytic Kinetic Resolution (HKR), which catalyst enantiomer yields the (S)-diol?Causality: In Jacobsen's HKR, the chiral (salen)Co(III) complex activates one specific enantiomer of a racemic terminal epoxide for nucleophilic attack by water. Water attacks the less sterically hindered terminal carbon (C1). Because the attack occurs at C1, the stereocenter at C2 remains intact (retention of configuration). Therefore, to obtain (S)-1,2-tetradecanediol, you must hydrolyze the (S)-1,2-epoxytetradecane.
Solution: Use the (S,S)-(salen)Co(III)OAc catalyst [3]. It is the "matched" catalyst for the (S)-epoxide, converting it to the (S)-diol while leaving the (R)-epoxide unreacted.
Q4: What is the best method to accurately determine the enantiomeric yield of the long-chain (S)-1,2-tetradecanediol?Causality: 1,2-tetradecanediol is an aliphatic molecule lacking a UV chromophore, making direct chiral HPLC or UV-based LC-MS analysis nearly impossible without poor signal-to-noise ratios [4].
Solution: Perform chiral derivatization. Convert the diol into a bis-MTPA (Mosher's) ester. This allows for precise ee determination via ¹H or ¹⁹F NMR by integrating the distinct diastereomeric peaks. Alternatively, derivatize with benzoyl chloride to create a bis-benzoate ester, which provides a strong UV chromophore for analysis on a chiral stationary phase (e.g., Chiralcel OD-H).
Quantitative Optimization Data
Summarized below are the critical parameters for optimizing the Sharpless AD of 1-tetradecene to maximize both chemical and enantiomeric yield.
Optimization Parameter
Baseline Condition
Optimized Condition
Mechanistic Effect
Impact on Yield / ee
Temperature
25 °C
0 °C
Favors the enantioselective primary cycle.
+5% Yield / +8% ee
Additive
None
1.0 eq MeSO₂NH₂
Accelerates osmate ester hydrolysis.
+15% Yield / +12% ee
Stirring Rate
300 rpm
>1000 rpm
Maximizes biphasic interfacial area.
+10% Yield / +2% ee
Oxidant
NMO (Homogeneous)
K₃Fe(CN)₆ (Biphasic)
Physically separates diol from oxidant.
Prevents cleavage / +5% Yield
Experimental Protocol: Optimized Sharpless AD of 1-Tetradecene
This self-validating protocol utilizes a biphasic system to ensure the physical separation of the product from the oxidant, safeguarding the final yield.
Preparation of the Biphasic Mixture: In a 250 mL round-bottom flask, add 50 mL of t-BuOH and 50 mL of deionized water. Add 14.0 g of AD-mix-α.
Additive Incorporation: Add 0.95 g of methanesulfonamide (MeSO₂NH₂). Stir the mixture vigorously at room temperature until two distinct phases emerge (the lower aqueous phase will appear bright yellow).
Temperature Equilibration: Submerge the flask in an ice-water bath and cool the mixture to exactly 0 °C. Critical Step: Do not proceed until the internal temperature stabilizes.
Substrate Addition: Add 1.96 g of 1-tetradecene dropwise over 5 minutes.
Reaction Execution: Stir the reaction vigorously (>1000 rpm) at 0 °C for 24 hours. Monitor the reaction via TLC (Hexane/Ethyl Acetate 7:3) using a KMnO₄ stain to confirm the disappearance of the alkene.
Quenching: Once complete, add 15 g of sodium sulfite (Na₂SO₃) directly to the flask. Stir at room temperature for 1 hour to fully reduce the active osmate species (the solution will turn black/brown).
Extraction & Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with 2M KOH to remove the methanesulfonamide, followed by a brine wash. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to afford pure (S)-1,2-tetradecanediol.
References
Catalytic Asymmetric Dihydroxylation
Source: Chemical Reviews (ACS Publications)
URL:[Link]
Efficient Conditions for Conversion of 2-Substituted Furans into 4-Oxygenated 2-Enoic Acids and Its Application to Synthesis...
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Biomacromolecule-Assisted Screening for Reaction Discovery and Catalyst Optimization
Source: Chemical Reviews (ACS Publications)
URL:[Link]
Identification and quantification of oxidized organic aerosol compounds using derivatization, liquid chromatography, and chemical ionization mass spectrometry
Source: Aerosol Science and Technology (Taylor & Francis)
URL:[Link]
Optimization
resolving solubility issues of (S)-1,2-tetradecanediol in aqueous biological media
Resolving (S)-1,2-Tetradecanediol Solubility in Aqueous Biological Media Welcome to the Technical Support Center. (S)-1,2-tetradecanediol is a long-chain aliphatic diol characterized by a highly hydrophobic 14-carbon bac...
Author: BenchChem Technical Support Team. Date: April 2026
Resolving (S)-1,2-Tetradecanediol Solubility in Aqueous Biological Media
Welcome to the Technical Support Center. (S)-1,2-tetradecanediol is a long-chain aliphatic diol characterized by a highly hydrophobic 14-carbon backbone and a localized polar 1,2-diol headgroup. While the hydroxyl groups permit hydrogen bonding, the dominant lipophilicity of the C14 chain results in negligible intrinsic aqueous solubility[1],[2]. When introduced into biological media (e.g., DMEM, RPMI, or PBS), researchers frequently encounter rapid precipitation, crystallization, or micellar aggregation, which severely limits bioavailability in cell-based assays.
This guide provides field-proven, self-validating methodologies to overcome these physicochemical barriers.
Part 1: Troubleshooting & FAQs
Q1: I dissolved (S)-1,2-tetradecanediol in 100% DMSO at 10 mM. When I dilute it 1:1000 into my cell culture media (final 10 µM, 0.1% DMSO), it immediately forms a cloudy precipitate. Why?A1: This is a classic case of "solvent shock." In 100% DMSO, the diol is fully solvated. When introduced directly into an aqueous environment, the local concentration of water spikes, drastically increasing the dielectric constant. The hydrophobic C14 tails rapidly self-associate to minimize contact with water, overcoming the hydrogen-bonding capacity of the diol headgroups. This leads to nucleation and precipitation.
Solution: Avoid direct dilution. Instead, use a carrier protein (like Bovine Serum Albumin) or formulate the diol into a lipid nanodisc or liposome prior to media introduction.
Q2: My downstream assay is highly sensitive to surfactants (e.g., Triton X-100, Tween 80). How can I solubilize the diol without lysing my cells?A2: If detergents are contraindicated due to their membrane-permeabilizing effects and reliance on trans-bilayer flip-flop mechanisms[3], the gold standard is BSA-complexation . Fatty-acid-free BSA contains multiple hydrophobic binding pockets that naturally accommodate long-chain aliphatic molecules, shielding the C14 tail from the aqueous phase while maintaining a soluble monomeric or oligomeric state[4]. Another surfactant-free alternative is the use of Self-Assembling Peptides (SAPs) combined with amino acids, which encapsulate hydrophobic drugs while maintaining physiological osmolarity[5].
Q3: Can I use lipid nanodiscs for this diol?A3: Yes. Nanodiscs formed by phospholipids (e.g., DMPC) and amphiphilic peptides (like surfactin) can effectively incorporate strongly hydrophobic lipids into their inner region, preventing exposure to the aqueous media[6]. This provides excellent stability and monodispersity for in vitro delivery.
Part 2: Solubilization Decision Matrix
Decision tree for selecting a solubilization strategy for highly hydrophobic diols.
Part 3: Validated Experimental Protocols
Protocol A: BSA-Complexation via Thin-Film Hydration
Causality: Direct injection of a DMSO stock into a BSA solution often fails because hydrophobic precipitation outpaces protein binding. Creating a thin lipid film ensures maximum surface area for the BSA hydrophobic pockets to interact with the diol during hydration[4].
Step-by-Step Methodology:
Stock Preparation: Dissolve (S)-1,2-tetradecanediol in a volatile organic solvent (e.g., Methanol:Water 95:5 or 100% Ethanol) at a concentration of 1-5 mg/mL[4].
Film Formation: Transfer the required volume of the stock to a sterile glass vial. Evaporate the solvent completely using a gentle stream of dry nitrogen gas or a vacuum concentrator. Rotate the vial to form a uniform, thin lipid film on the walls.
BSA Hydration: Prepare a 4 mg/mL solution of Fatty-Acid-Free BSA in pre-warmed (37°C) aqueous buffer (e.g., PBS or cell culture media)[4].
Complexation: Add the warm BSA solution to the glass vial containing the diol film.
Incubation: Incubate at 37°C for 30–60 minutes. Vortex gently every 10 minutes. Water bath sonication (130 W, 40 kHz) can be used briefly to assist the solubility process if the film is stubborn[5].
Sterilization: Filter the resulting clear complex through a 0.22 µm PES syringe filter before applying to biological cultures.
Stepwise mechanism of generating a stable aqueous BSA-diol complex via thin-film hydration.
Causality: For higher concentrations where BSA binding capacity is exceeded, self-assembled nanodiscs shield the hydrophobic C14 core from water while maintaining a hydrophilic exterior[6].
Step-by-Step Methodology:
Lipid Mixing: Co-dissolve (S)-1,2-tetradecanediol and DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) in a chloroform/methanol mixture.
Drying: Evaporate under nitrogen to form a mixed lipid film, then place under vacuum for 2 hours to remove residual solvent.
Vesicle Formation: Hydrate the film with PBS to form multilamellar vesicles (MLVs).
Nanodisc Conversion: Add Surfactin (a bio-derived amphiphilic peptide) at a 1:1 molar ratio to DMPC. The surfactin will solubilize the MLVs and stabilize the rim of the bilayer, encapsulating the diol in the hydrophobic core[6].
Verification: Confirm nanodisc formation and monodispersity using Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC)[6].
Part 4: Quantitative Strategy Comparison
Solubilization Strategy
Max Achievable Conc. (Est.)
Biocompatibility
Primary Mechanism of Action
Key Limitations
Direct Co-solvent (DMSO)
< 10 µM
Low (Solvent toxicity)
Reduces solvent dielectric constant
High risk of "solvent shock" and precipitation upon dilution.
BSA-Complexation
100 - 500 µM
Very High
Hydrophobic pocket sequestration
Limited by BSA saturation; potential interference in downstream protein assays.
Self-Assembling Peptides (SAPs)
1 - 5 mM
High
Amphipathic encapsulation
Requires optimization of SAP-to-amino acid ratios to maintain osmolarity[5].
Lipid Nanodiscs (DMPC/SF)
> 5 mM
High
Bilayer core integration
Complex preparation; requires specialized lipids and peptides[6].
optimizing purification of (S)-1,2-tetradecanediol by flash column chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when isolating long-chain aliphatic diols.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when isolating long-chain aliphatic diols.
The purification of (S)-1,2-tetradecanediol presents a unique chromatographic paradox. The molecule is highly amphiphilic: it possesses a lipophilic 12-carbon aliphatic tail that provides near-zero retention on normal-phase silica, coupled with a highly polar vicinal diol headgroup that aggressively hydrogen-bonds with acidic silanol sites. This dichotomy often results in severe peak tailing, irreversible adsorption, and poor resolution if standard protocols are blindly applied.
Below is a comprehensive, self-validating troubleshooting guide and methodology designed to optimize your flash chromatography workflow for this specific class of compounds.
Process Visualization: Purification Workflow
Fig 1: Logical workflow for optimizing the flash chromatographic purification of 1,2-alkanediols.
Core Methodology: Step-by-Step Optimization
To ensure high recovery and enantiomeric purity, your protocol must be treated as a self-validating system where each step confirms the success of the previous one.
Step 1: TLC Method Translation (The Predictive Phase)
Causality: Flash chromatography relies on pressure-driven flow, whereas Thin Layer Chromatography (TLC) relies on capillary action. To translate successfully, you must find a solvent system that yields an Retention factor (Rf) of 0.2–0.3 for the target diol[1]. For long-chain 1,2-alkanediols, a mixture of Petroleum Ether (or Hexane) and Ethyl Acetate is highly effective[2].
Self-Validation: Spot the crude mixture on a 5–15 µm silica TLC plate. Develop the plate in a 10:7 Petroleum Ether/Ethyl Acetate system. Stain the plate with p-anisaldehyde and apply heat; the vicinal diol will appear as a distinct, dark spot, confirming the Rf and resolving power before you commit to the column[2].
Step 2: Sample Preparation via Dry Loading (The Anti-Diffusion Phase)
Causality: Liquid loading a waxy, highly lipophilic 14-carbon diol often leads to precipitation at the column head when the sample encounters the non-polar mobile phase. This destroys the theoretical plates of the column and causes immediate band broadening.
Protocol: Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane). Add bare silica gel at a 1:2 to 1:3 (sample:silica) mass ratio. Evaporate the solvent under reduced pressure until a completely dry, free-flowing powder is achieved[1][3]. Load this powder directly into a solid-load cartridge.
Step 3: Column Selection & Equilibration
Causality: Standard 40–63 µm granular silica increases sample diffusion. To mimic the high resolution of your TLC plate, utilize high-performance flash columns packed with 20–45 µm spherical silica[3].
Protocol: Equilibrate the column with 3–5 column volumes (CV) of the weak solvent (e.g., 100% Petroleum Ether) to ensure the stationary phase is fully wetted and active silanol sites are stabilized prior to sample introduction[1].
Step 4: Gradient Elution & Fractionation
Causality: An isocratic hold often leads to tailing for late-eluting polar compounds. A shallow gradient gradually increases the mobile phase polarity, keeping the diol tightly banded as it moves through the silica bed.
Protocol: Initiate a gradient from 10% EtOAc in Petroleum Ether, ramping up to the optimized TLC ratio (e.g., 40-50% EtOAc) over 10 to 15 CV. Collect fractions and validate purity using the established p-anisaldehyde TLC staining method[2].
Quantitative Parameter Summary
Parameter
Recommended Value
Mechanistic Rationale
Stationary Phase
20–45 µm Spherical Silica
Reduces eddy diffusion and peak broadening compared to standard 40–63 µm granular silica[3].
EtOAc acts as a hydrogen-bond acceptor, effectively competing with silica for the vicinal diol[2].
Sample:Silica Ratio
1:2 to 1:3 (Dry Load)
Prevents column overloading and localized precipitation at the solvent front[1].
Equilibration Volume
3 – 5 Column Volumes (CV)
Ensures complete wetting of the silica bed and stabilizes internal column pressure[1].
Troubleshooting & FAQs
Q1: My (S)-1,2-tetradecanediol peak exhibits severe tailing, ruining the separation from closely eluting impurities. How do I correct this?A: Peak tailing in vicinal diols is caused by heterogeneous, high-affinity hydrogen bonding between the hydroxyl groups and the acidic silanol sites on the bare silica. Because the 12-carbon aliphatic tail provides no retention, the molecule essentially "drags" along the active sites.
Resolution: Convert your linear gradient to a step-gradient, or introduce a highly polar, competitive modifier (like 1-2% isopropanol or methanol) to the mobile phase to dynamically cap the most active silanol sites[4]. If the issue persists, consider switching to a Diol-functionalized stationary phase. Diol columns are less polar than bare silica, significantly reducing irreversible binding and tailing for highly polar headgroups[5].
Q2: I achieved perfect separation on my TLC plate, but the peaks co-eluted on the flash column. Why did the method fail to scale?A: This is the most common failure mode in flash chromatography and is driven by particle size disparity. TLC plates utilize 5–15 µm silica driven by capillary action, creating a massive number of theoretical plates. Standard flash columns use 40–63 µm silica driven by pressure, which inherently increases sample diffusion and broadens peaks[3].
Resolution: You must bridge the theoretical plate gap. Switch to a column packed with 20–45 µm spherical silica, strictly utilize the dry-loading technique to create a narrow initial sample band, and run a shallower gradient[3].
Q3: The system pressure spiked immediately after I injected my sample using a liquid load. What caused this?A: (S)-1,2-tetradecanediol is amphiphilic. If you dissolved it in a strong, polar solvent (like DCM or neat EtOAc) and injected it into a column equilibrated with a weak, non-polar solvent (like Hexane), the sudden drop in localized solvent polarity caused the long-chain diol to crash out of solution and precipitate at the column head.
Resolution: Never liquid load waxy, aliphatic diols. Always employ the dry-loading protocol (evaporating the sample onto silica) to ensure the compound dissolves gradually as the mobile phase polarity increases[1].
References
Flash Chromatography Basics | Sorbent Technologies, Inc.
How to Reproduce TLC Separations Within Flash Column Chromatography?
preventing racemization of (S)-1,2-tetradecanediol during high-temperature esterification
Welcome to the Advanced Troubleshooting Guide for lipid and chiral diol functionalization. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide for lipid and chiral diol functionalization. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing stereochemical degradation during the synthesis of chiral lipids.
Below, we address the specific challenge of preventing the racemization of (S)-1,2-tetradecanediol during high-temperature esterification. This guide bypasses generic advice, focusing instead on the mechanistic causality of chiral degradation and providing a self-validating, field-proven methodology to preserve >98% enantiomeric excess (ee).
Part 1: Mechanistic Troubleshooting & FAQs (The "Why")
Q1: Why does (S)-1,2-tetradecanediol lose its enantiomeric excess (ee) during standard Fischer esterification at elevated temperatures?A1: Fischer esterification relies on strong Brønsted acids (e.g.,
H2SO4
, p-TsOH) and high thermal energy. For 1,2-diols, these conditions trigger two distinct racemization pathways:
Carbocation Formation: Strong acids can protonate the secondary hydroxyl group at the C2 position. At high temperatures, water is eliminated, forming a transient, planar carbocation. Subsequent nucleophilic attack can occur from either face, leading to direct stereocenter inversion and racemization[1].
Intramolecular Acyl Migration: The primary alcohol (C1) is sterically less hindered and esterifies first. However, under thermal stress, the carbonyl oxygen of this newly formed C1-ester can nucleophilically attack the C2-hydroxyl. This forms a 5-membered cyclic orthoester intermediate. When this ring opens, the acyl group can migrate to the C2 position, scrambling the ester location and facilitating epimerization[2][3].
Q2: Does the choice of solvent impact the rate of racemization?A2: Absolutely. Highly polar or protic solvents stabilize the ionic intermediates (such as the carbocation or the charged cyclic orthoester transition state) that dictate the racemization pathways[1]. By switching to non-polar, aprotic solvents (e.g., anhydrous toluene or xylenes) for high-temperature reactions, you suppress the stabilization of these charged states, thereby raising the activation energy required for acyl migration and preserving chiral integrity[4].
Q3: I must perform the esterification at >80°C due to the poor solubility of my carboxylic acid. How can I prevent acyl migration under these conditions?A3: If high temperatures are unavoidable, you must completely abandon strong acids and transition to a mild, neutral coupling strategy, such as a modified Steglich esterification. Use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC. To prevent the catalyst from acting as a base that triggers acyl migration at high heat, keep the DMAP (4-Dimethylaminopyridine) loading strictly below 2 mol%. Crucially, add the DMAP only after the initial mixed anhydride has formed at a lower temperature[2].
Part 2: Visualizing the Degradation Pathway
Understanding the exact point of failure is critical for preventing it. The diagram below illustrates the competing pathways that lead to the loss of chiral integrity in 1,2-diols.
Fig 1. Mechanistic pathways of 1,2-diol racemization via acyl migration and carbocation formation.
Part 3: Quantitative Data & Catalyst Selection
The table below summarizes the causality between catalytic system selection, thermal conditions, and the resulting chiral integrity of (S)-1,2-tetradecanediol.
Note: EDC is preferred over DCC because EDC produces a water-soluble urea byproduct. This allows for a strictly neutral aqueous workup, avoiding the acidic/basic washes required to remove DCC's byproduct (DCU), which could risk late-stage epimerization during purification.
Part 4: Self-Validating Experimental Protocol
To guarantee trustworthiness, this protocol is designed as a self-validating system . It includes mandatory in-process analytical checkpoints. If the system fails a checkpoint, the protocol dictates an immediate corrective action, ensuring you do not proceed to harsh conditions with compromised material.
Workflow Overview
Fig 2. Self-validating workflow for high-temperature esterification preserving chiral integrity.
Dissolve 1.0 eq of (S)-1,2-tetradecanediol (>99% ee) and 1.1 eq of the target carboxylic acid in anhydrous toluene (0.1 M concentration).
Causality Check: Ensure the glassware is flame-dried. Trace moisture at high temperatures will hydrolyze the activated ester intermediate, stalling the reaction and prolonging thermal exposure.
Step 2: Low-Temperature Activation
Cool the reaction vessel to 0°C using an ice bath.
Add 1.2 eq of EDC·HCl. Stir for 30 minutes.
Causality Check: Activating the carboxylic acid at 0°C prevents premature thermal degradation of the coupling agent.
Step 3: Catalytic Initiation & Thermal Ramping
Add exactly 0.02 eq (2 mol%) of DMAP.
Remove the ice bath and allow the reaction to reach room temperature (20°C) over 1 hour.
Gradually ramp the temperature to 85°C at a rate of 10°C per 30 minutes.
Causality Check: The delayed addition of a highly diluted DMAP catalyst ensures that the mixed anhydride is fully formed before the diol is activated, minimizing the window for base-catalyzed acyl migration[2].
Step 4: In-Process Self-Validation (Crucial)
After 2 hours at 85°C, pull a 50
μ
L aliquot.
Quench immediately in 1 mL of pH 7.0 phosphate buffer and extract with 1 mL of hexane.
Run the organic layer on a Chiral HPLC (e.g., CHIRALCEL OJ-H column, Hexane/IPA mobile phase).
Validation Rule: If the ee has dropped by more than 1%, immediately reduce the reaction temperature to 65°C and add 0.5 eq of additional EDC to force the reaction to completion at a lower thermal threshold.
Step 5: Neutral Quench and Workup
Once TLC indicates complete consumption of the diol, cool the reaction to room temperature.
Quench with a pH 7.0 phosphate buffer. Do not use saturated
NaHCO3
or 1M
HCl , as standard basic/acidic washes can induce late-stage acyl migration in the separatory funnel[1].
Extract with ethyl acetate, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure at <30°C.
References
The Journal of Organic Chemistry. Desymmetrization of meso-1,2-Diols by a Chiral N,N-4-Dimethylaminopyridine Derivative Containing a 1,1′-Binaphthyl Unit: Importance of the Hydroxy Groups. ACS Publications. URL:[Link]
Beilstein Journal of Organic Chemistry. Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines. Beilstein-Institut. URL:[Link]
Tetrahedron: Asymmetry. Preparation of the enantiomers of 1-phenylethan-1,2-diol. Regio- and enantioselectivity of acylase. (Accessed via ResearchGate). URL: [Link]
troubleshooting low conversion rates in the terminal alkene oxidation to (S)-1,2-tetradecanediol
Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address a notorious challenge in lipid and drug development synthesis: the sluggish conversion of 1-t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address a notorious challenge in lipid and drug development synthesis: the sluggish conversion of 1-tetradecene to (S)-1,2-tetradecanediol via Sharpless Asymmetric Dihydroxylation (SAD)[1].
Terminal aliphatic alkenes with long hydrophobic chains (like 1-tetradecene) frequently exhibit stalled kinetics and incomplete conversion. This guide deconstructs the physicochemical bottlenecks of this reaction and provides field-proven, self-validating protocols to rescue your yields.
Part 1: Mechanistic Root Cause Analysis
To troubleshoot effectively, we must first understand the causality behind the failure. The synthesis of (S)-1,2-tetradecanediol utilizes AD-mix-α (containing the (DHQ)₂PHAL ligand) to ensure bottom-face osmium attack, yielding the (S)-enantiomer[2]. However, two primary bottlenecks cause low conversion:
The Hydrolysis Bottleneck: In the SAD catalytic cycle, the intermediate osmium(VI) glycolate ester must be hydrolyzed to release the diol product and allow the osmium to be reoxidized. For terminal aliphatic alkenes, this hydrolysis step is exceptionally slow, trapping the catalyst in an inactive state[1][3].
The Biphasic Mass Transfer Barrier: 1-Tetradecene is highly lipophilic. The standard 1:1 t-BuOH/H₂O solvent system often fails to adequately solvate the 14-carbon chain, preventing it from interacting with the active osmium complex at the biphasic interface.
Catalytic Cycle & Bottleneck Visualization
Figure 1: Sharpless AD catalytic cycle highlighting the osmate ester hydrolysis bottleneck and methanesulfonamide rescue pathway.
Part 2: Quantitative Optimization Data
The table below summarizes the expected impact of various protocol modifications on the conversion rate of 1-tetradecene to (S)-1,2-tetradecanediol.
Experimental Condition
Solvent Ratio (t-BuOH:H₂O)
Additive
Stirring Rate
Expected Conversion (24h)
Standard AD-mix-α
1:1
None
400 rpm
< 40%
Vigorous Agitation
1:1
None
1000+ rpm
~ 55%
Standard + MeSO₂NH₂
1:1
1.0 eq MeSO₂NH₂
1000+ rpm
~ 85%
Optimized Lipophilic Protocol
2:1
1.0 eq MeSO₂NH₂
1000+ rpm
> 98%
Part 3: Step-by-Step Troubleshooting Protocol
If your conversion is stalled below 50%, implement the following self-validating protocol.
Step 1: Reagent Preparation & Phase Optimization
Action: Adjust the solvent ratio. Instead of the standard 1:1 t-BuOH/H₂O, use a 2:1 or 3:1 ratio of t-BuOH to H₂O .
Causality: Increasing the organic fraction improves the solubility of the lipophilic 1-tetradecene, bringing it into contact with the catalytic interface.
Validation: The reaction mixture should appear as a finely dispersed, milky emulsion rather than two starkly separated clear layers.
Step 2: The Methanesulfonamide Rescue
Action: Add exactly 1.0 equivalent of methanesulfonamide (MeSO₂NH₂) per mole of alkene directly to the AD-mix-α solution before adding the alkene[3][4].
Causality: MeSO₂NH₂ acts as an artificial nucleophile that attacks the osmate ester much faster than water, drastically accelerating the rate-limiting hydrolysis step for terminal aliphatic alkenes[3].
Validation: You will observe a faster color transition in the organic phase. The persistent deep orange/brown color (trapped osmate ester) will cycle more rapidly.
Step 3: Mechanical Agitation
Action: Upgrade from standard magnetic stirring to a mechanical overhead stirrer (or a large, cross-shaped magnetic stir bar at maximum RPM).
Causality: The reoxidation of Os(VI) to Os(VIII) by K₃Fe(CN)₆ occurs strictly in the aqueous phase, while the alkene resides in the organic phase. The reaction rate is directly proportional to the interfacial surface area.
Validation: The vortex should pull the top organic layer deep into the aqueous layer, ensuring microscopic droplet formation.
Part 4: Frequently Asked Questions (FAQs)
Q: My reaction mixture turned black and conversion stopped completely. What happened?A: A black precipitate indicates that Os(VIII) has been irreversibly reduced to OsO₂ (osmium dioxide), which is catalytically dead. This usually happens if the K₃Fe(CN)₆ co-oxidant is depleted or if the stirring was insufficient, causing the local concentration of oxidant at the interface to drop to zero. Ensure vigorous stirring and verify the integrity of your AD-mix.
Q: Can I just heat the reaction to force the conversion of 1-tetradecene?A:No. The Sharpless AD reaction must be run at 0 °C to 4 °C. Heating the reaction will marginally increase the rate but will severely degrade the enantiomeric excess (ee) of your (S)-1,2-tetradecanediol. The (DHQ)₂PHAL ligand relies on precise, low-temperature transition state geometry to enforce facial selectivity[2].
Q: I added methanesulfonamide, but the reaction is still slow. What is the next step?A: Check your alkene purity. 1-Tetradecene can form peroxides or isomerize to internal alkenes upon prolonged storage. Internal alkenes react at vastly different rates and yield different diastereomers. Run an NMR of your starting material. If pure, increase the t-BuOH concentration to further aid solubility.
References
Encyclopedia.pub. "Sharpless Asymmetric Dihydroxylation". Available at: [Link]
ChemRxiv. "Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation". Available at: [Link]
National Institutes of Health (PMC). "Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review". Available at:[Link]
Comparative Guide: (S)-1,2-Tetradecanediol vs. 1,2-Hexadecanediol for Magnetic Nanoparticle Coating
As drug development and nanomedicine advance, the synthesis of monodisperse superparamagnetic iron oxide nanoparticles (SPIONs) requires exacting control over size, morphology, and surface chemistry. The thermal decompos...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and nanomedicine advance, the synthesis of monodisperse superparamagnetic iron oxide nanoparticles (SPIONs) requires exacting control over size, morphology, and surface chemistry. The thermal decomposition of iron(III) acetylacetonate (
Fe(acac)3
) remains the gold standard for producing highly crystalline SPIONs. Within this protocol, the choice of the polyol reducing agent—specifically the vicinal diol—is frequently treated as a minor stoichiometric detail.
However, empirical data demonstrates that the diol's alkyl chain length and stereochemistry fundamentally dictate nucleation kinetics, crystallographic facet expression, and the ultimate magnetic performance of the nanoparticles. This guide provides an objective, data-driven comparison between the traditional 1,2-hexadecanediol (C16) and the specialized (S)-1,2-tetradecanediol (C14) to help researchers optimize their nanoparticle formulations.
Mechanistic Role of Vicinal Diols in Thermal Decomposition
In the classic 1[1], the vicinal diol serves a dual purpose: it acts as a stabilizing surfactant during the initial heating phase and functions as a critical reducing agent.
The diol operates as a weak nucleophile, attacking the electron-deficient carbon atom of the acetylacetonate's carbonyl group[2]. This nucleophilic attack induces the cleavage of the C–C bond of the
acac
ligand. Concurrently, a proton is transferred from the diol to the enolate, releasing an ester that subsequently decomposes into acetic acid, alkenes, and water[2]. This highly controlled reaction partially reduces
Fe3+
to
Fe2+
, yielding the mixed-valent
Fe3O4
(magnetite) phase required for superparamagnetism[1].
Mechanistic pathway of Fe3O4 nanoparticle synthesis modulated by diol chain length.
Comparative Performance Analysis
Crystallographic Facet Expression & Morphology
The length of the alkyl chain directly influences the release rate of iron monomers and the selective stabilization of specific crystal facets during the growth phase:
1,2-Hexadecanediol (C16): The longer carbon chain selectively slows down crystal growth on the {111} facets. This results in the formation of highly uniform, spherical, or truncated octahedral nanoparticles[3].
(S)-1,2-Tetradecanediol (C14): The shorter 14-carbon chain alters the steric hindrance at the nanoparticle surface, promoting the exposure of {100} facets. This kinetic shift leads to the formation of cubic or highly faceted nanocrystals[3]. In identical solvent conditions (e.g., benzyl ether), replacing C16 with C14 has been shown to increase the average particle size from ~5 nm up to 20 nm due to altered monomer mobility[4].
Magnetic Properties: Anisotropy and Coercivity
Morphology dictates magnetic performance. Because (S)-1,2-tetradecanediol induces cubic/faceted structures, these nanoparticles exhibit higher shape anisotropy compared to their spherical counterparts generated by 1,2-hexadecanediol.
Experimental data indicates that faceted nanoparticles synthesized with 1,2-tetradecanediol achieve a higher saturation magnetization (
Ms≈60 emu/g
) compared to spherical particles synthesized with 1,2-hexadecanediol (
Ms≈40 emu/g
) under similar conditions[4]. Furthermore, the larger faceted particles exhibit significantly higher coercivity (
Hc≈150 Oe
) versus the smaller spherical particles (
Hc≈40 Oe
)[4].
The Chiral Advantage of (S)-1,2-Tetradecanediol
While racemic 1,2-tetradecanediol is commonly used to alter morphology, employing the enantiopure (S)-isomer introduces a uniform chiral footprint during the critical nucleation and capping phase. In highly sensitive biomedical applications (such as targeted drug delivery or chiral separations), ensuring a uniform stereochemical packing of the initial surfactant layer minimizes steric defects. This creates a highly ordered hydrophobic shell, which subsequently improves the efficiency and reproducibility of secondary ligand exchange reactions (e.g., replacing oleic acid with hydrophilic PEG or chiral targeting moieties).
Quantitative Data Summary
The following table summarizes the divergent properties of SPIONs synthesized using the two diols under standard thermal decomposition conditions (e.g., in benzyl ether with oleic acid/oleylamine).
To ensure reproducibility, the following protocol outlines the synthesis of SPIONs. The methodology incorporates self-validating checkpoints to confirm successful phase transitions.
Step-by-Step Methodology
Reagent Preparation: In a 100 mL three-neck round-bottom flask, combine 2 mmol of
Fe(acac)3
, 10 mmol of the chosen diol ((S)-1,2-tetradecanediol or 1,2-hexadecanediol), 6 mmol of oleic acid (OA), 6 mmol of oleylamine (OAm), and 20 mL of benzyl ether[5].
Degassing (Checkpoint 1): Heat the mixture to 100 °C under a vacuum for 1 hour.
Self-Validation: The cessation of bubbling indicates the successful removal of moisture and dissolved oxygen, preventing unwanted oxidation to
α-Fe2O3
.
Nucleation (Checkpoint 2): Blanket the system with Argon gas and heat to 200 °C at a rate of 5 °C/min. Hold for 2 hours.
Self-Validation: The solution will transition from a deep red/brown to a completely opaque black. This optical shift confirms the reduction of
Fe3+
to
Fe2+
and the nucleation of the
Fe3O4
phase.
Growth: Increase the temperature to 300 °C (reflux) at 5 °C/min and hold for 1 hour to drive crystalline growth.
Purification: Cool the mixture to room temperature. Add 40 mL of ethanol to precipitate the nanoparticles. Centrifuge at 8,000 rpm for 10 minutes. Discard the supernatant and resuspend the pellet in hexane. Repeat the ethanol wash twice to remove excess unreacted diol and unbound surfactants.
Standard thermal decomposition workflow for synthesizing monodisperse magnetic nanoparticles.
Conclusion & Selection Matrix
The selection between (S)-1,2-tetradecanediol and 1,2-hexadecanediol should be driven by the end-use application of the nanoparticles:
Choose 1,2-Hexadecanediol when the application requires ultra-small (<10 nm), highly spherical nanoparticles with lower coercivity, such as T1 contrast agents for MRI or standard fluidic hyperthermia applications.
Choose (S)-1,2-Tetradecanediol when the application demands higher magnetic saturation, robust shape anisotropy (cubic/faceted structures), or when preparing a highly ordered, defect-free chiral surfactant layer for advanced biomedical ligand exchange and targeted drug delivery.
References
Magnetic Iron Oxide Nanoparticles: Advances in Synthesis, Mechanistic Understanding, and Magnetic Property Optimization for Improved Biomedical Performance - NIH/PMC[Link][1]
Magnetic Nanoparticles: Synthesis, Anisotropy, and Applications - Chemical Reviews (ACS)[Link][6]
Chapter 6: Magnetic Nanoparticles - University College London
[Link][5]
Size and shape-controlled nanomaterials based on modified polyol and thermal decomposition approaches. A brief review. - SciSpace[Link][4]
2% Al-doped ZnO NPs synthesized with 1,2-hexadecanediol - ResearchGate[Link][2]
Validation of (S)-1,2-Tetradecanediol Optical Purity: A Comparative Guide to Chiral Stationary Phase HPLC
Long-chain chiral aliphatic diols, such as (S)-1,2-tetradecanediol, are critical building blocks in the synthesis of lipid nanoparticles (LNPs), pheromones, and complex pharmaceutical APIs. However, validating their enan...
Author: BenchChem Technical Support Team. Date: April 2026
Long-chain chiral aliphatic diols, such as (S)-1,2-tetradecanediol, are critical building blocks in the synthesis of lipid nanoparticles (LNPs), pheromones, and complex pharmaceutical APIs. However, validating their enantiomeric excess (ee%) presents a significant analytical bottleneck. Because these aliphatic chains lack a strong UV chromophore and exhibit high conformational flexibility, direct chiral High-Performance Liquid Chromatography (HPLC) is often ineffective.
As an application scientist, my approach to this challenge relies on a structurally validated workflow: regioselective pre-column derivatization followed by separation on an optimized Chiral Stationary Phase (CSP). This guide objectively compares leading CSP alternatives and provides a self-validating experimental protocol to ensure uncompromising scientific integrity in your optical purity assays.
The Mechanistic Imperative: Why Derivatization is Non-Negotiable
Attempting to separate underivatized 1,2-tetradecanediol via HPLC typically results in poor detection limits (relying on Refractive Index or ELSD detectors) and weak chiral recognition. The fundamental strategy of chiral HPLC relies on forming transient diastereomeric complexes between the analyte and the chiral selector [3].
To solve this, we employ regioselective tosylation . By reacting the diol with p-toluenesulfonyl chloride (TsCl), we selectively derivatize the primary hydroxyl group. This choice is driven by two causal factors:
Steric Differentiation: The primary hydroxyl group is significantly less sterically hindered than the secondary hydroxyl group, allowing for
>98%
regioselectivity and preventing the formation of complex mono- and di-tosylate mixtures.
Chromophoric & Electronic Enhancement: The addition of the tosyl group introduces a strong UV chromophore (detectable at 254 nm) and a
π
-acidic aromatic ring. This aromatic ring is critical for establishing
π−π
stacking interactions with the phenyl groups of the CSP, drastically improving enantiomeric resolution [1].
Figure 1: End-to-end analytical workflow for the chiral validation of (S)-1,2-tetradecanediol.
Comparative Analysis of Chiral Stationary Phases (CSPs)
Selecting the correct CSP is the most critical variable in this assay. Polysaccharide-based CSPs derivatized with phenylcarbamates are the industry standard for this class of compounds. However, the backbone (Amylose vs. Cellulose) and the manufacturing method (Coated vs. Immobilized) dictate the success of the separation [2].
Below is a comparative performance analysis of three leading CSP architectures for the resolution of 1-tosyl-1,2-tetradecanediol.
Scientific Verdict: The Immobilized Amylose phase (Column A) is the superior choice. The helical structure of amylose creates deeper chiral grooves that better accommodate the long 12-carbon aliphatic tail of the tetradecane backbone, while the 3,5-dimethylphenylcarbamate groups provide optimal hydrogen bonding and
π−π
interactions with the tosyl moiety.
Figure 2: Tripartite chiral recognition mechanism between the derivatized analyte and the CSP.
Validated Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system . You must always run a racemic standard (rac-1,2-tetradecanediol) derivatized under identical conditions prior to analyzing your (S)-enantiomer batch. This establishes accurate retention time markers and confirms system suitability.
Phase 1: Regioselective Derivatization
Causality Note: Pyridine is utilized as both the solvent and the base. It neutralizes the HCl byproduct generated during tosylation, driving the reaction forward while preventing acid-catalyzed degradation of the diol [4].
Preparation: Dissolve 50 mg of (S)-1,2-tetradecanediol (or the racemic standard) in 2.0 mL of anhydrous dichloromethane (DCM) and 0.5 mL of anhydrous pyridine.
Reaction: Cool the mixture to 0°C in an ice bath. Slowly add 1.1 equivalents of p-toluenesulfonyl chloride (TsCl).
Incubation: Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Quench the reaction with 5 mL of saturated aqueous
NaHCO3
. Extract the aqueous layer with DCM (
3×5
mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Reconstitution: Dissolve the crude 1-tosyl-1,2-tetradecanediol in HPLC-grade Hexane/Isopropanol (90:10) to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Phase 2: HPLC System Parameters
Set up an HPLC system equipped with a UV-Vis or PDA detector.
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). Note: Ensure solvents are strictly anhydrous to maintain CSP hydration consistency.
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Phase 3: System Suitability & Execution
Blank Injection: Inject the mobile phase to establish a baseline and confirm the absence of ghost peaks.
Racemic Standard Injection: Inject the derivatized rac-1,2-tetradecanediol.
Acceptance Criteria: The resolution (
Rs
) between the (R) and (S) peaks must be
≥2.0
. The peak area ratio should be approximately 50:50 (
±1%
).
Sample Injection: Inject the derivatized (S)-1,2-tetradecanediol sample.
Calculation: Calculate the enantiomeric excess using the formula:
ee%=Area(S)+Area(R)Area(S)−Area(R)×100
Conclusion
Direct analysis of long-chain aliphatic diols is an analytical dead-end. By leveraging regioselective tosylation to introduce a chromophore and utilizing an immobilized amylose-based CSP, researchers can achieve baseline resolution (
Rs>3.0
) of 1,2-tetradecanediol enantiomers. This methodology not only guarantees accurate ee% quantification but also provides a robust, reproducible framework suitable for stringent regulatory environments in drug development.
References
Title: An NMR and MD Modeling Insight into Nucleation of 1,2-Alkanediols: Selective Crystallization of Lipase-Catalytically Resolved Enantiomers from the Reaction Mixtures | The Journal of Organic Chemistry
Source: ACS Publications
URL: [Link]
Title: Lipase-catalyzed stereoresolution of long-chain 1,2-alkanediols
Source: Journal of Molecular Catalysis B: Enzymatic
URL: [Link]
Spectroscopic Discrimination of (S)-1,2-Tetradecanediol and its Racemate: A Comprehensive Analytical Guide
Executive Summary Long-chain aliphatic diols, such as 1,2-tetradecanediol, are critical building blocks in the synthesis of advanced functional materials, including chiral poly(3,4-ethylenedioxythiophene) (PEDOT) derivat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Long-chain aliphatic diols, such as 1,2-tetradecanediol, are critical building blocks in the synthesis of advanced functional materials, including chiral poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives used in electrochemical sensing [1] and specialized conducting polymers [2]. Differentiating the enantiopure (S)-1,2-tetradecanediol from the racemic (±)-1,2-tetradecanediol mixture is a fundamental quality control requirement. Because enantiomers possess identical scalar physical properties in an achiral environment, standard spectroscopic techniques are blind to their differences.
This guide provides an objective, data-driven comparison of the spectroscopic modalities required to discriminate between the pure (S)-enantiomer and the racemate, complete with self-validating experimental protocols.
The Mechanistic Approaches to Chiral Discrimination
To differentiate the pure (S)-enantiomer from the racemate, the analytical system must introduce a chiral perturbation. This is achieved either chemically (via derivatization) or physically (via circularly polarized light).
Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (CDAs)
Standard 1D
1
H and
13
C NMR cannot distinguish between (S)-1,2-tetradecanediol and its racemate because the nuclear shielding environment is achiral. To resolve this, the diol is reacted with a Chiral Derivatizing Agent (CDA), such as Mosher's acid chloride (MTPA-Cl) or 9-anthrylmethoxyacetic acid (9-AMA) [3].
The Causality of Discrimination:
Derivatizing the diol with enantiopure (R)-MTPA-Cl converts the enantiomers into diastereomers. Diastereomers have different 3D spatial arrangements. The phenyl ring of the MTPA group creates a strong magnetic anisotropic shielding cone. In the (S)-diol-(R)-MTPA ester versus the (R)-diol-(R)-MTPA ester, the C1 diastereotopic protons and the C3 methylene protons fall into different regions of this shielding cone. This differential shielding results in a distinct chemical shift splitting (
Δδ
) in the NMR spectrum. A racemate will show two distinct sets of peaks, while the pure (S)-enantiomer will show only one.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. It is a powerful, non-destructive alternative for the absolute configurational assignment of flexible molecules like 1,2-diols [4].
The Causality of Discrimination:
Molecular vibrations in a chiral environment absorb circularly polarized light asymmetrically. While the long alkyl chain of 1,2-tetradecanediol is flexible, the intramolecular hydrogen bonding between the C1 and C2 hydroxyl groups in non-polar solvents rigidifies the local conformation. This rigid chiral center couples with the C-O and O-H stretching modes, producing distinct positive and negative VCD signals (Cotton effects) for the pure (S)-enantiomer. In the racemate, the equal and opposite signals of the (R) and (S) molecules perfectly cancel each other out, yielding a flat baseline.
Analytical Workflow & Logical Relationships
Logical workflow for the spectroscopic discrimination of chiral vs. racemic 1,2-diols.
Quantitative Data Comparison
The following table summarizes the expected spectroscopic outputs when analyzing these two mixtures under identical conditions.
Analytical Modality
Pure (S)-1,2-Tetradecanediol
Racemic (±)-1,2-Tetradecanediol
Diagnostic Feature
1D
1
H NMR (CDCl
3
)
Identical to racemate
Identical to (S)-enantiomer
None (Spectra superimpose perfectly)
1
H NMR (Bis-MTPA Ester)
Single set of diastereomeric peaks
Two distinct sets of peaks (1:1 ratio)
Chemical shift splitting (
Δδ
) of C1/C3 protons
Vibrational Circular Dichroism
Distinct positive/negative Cotton effects
Flat baseline (zero intensity)
Non-zero
ΔA
in IR fingerprint region
Polarimetry (
[α]D
)
Non-zero specific rotation
0∘
(Complete optical cancellation)
Net rotation of plane-polarized light
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to verify the reliability of the data.
Causality & Design: Pyridine is selected as the solvent because it acts dually as a base to scavenge the HCl byproduct and as a nucleophilic catalyst. An excess of (R)-MTPA-Cl is critical to drive the reaction to the bis-ester; a mixture of mono- and bis-esters would create an intractable NMR spectrum.
Sample Preparation: Dissolve 5.0 mg of the 1,2-tetradecanediol sample in 0.5 mL of anhydrous pyridine in a dry vial under inert atmosphere (Argon/N
2
).
Derivatization: Add 3.0 equivalents of (R)-MTPA-Cl (Mosher's acid chloride). Stir the mixture at room temperature for 12 hours.
Quenching & Extraction: Quench the reaction with 1 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 x 2 mL). Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated NaHCO
3
, and brine. Dry over anhydrous Na
2
SO
4
and concentrate under vacuum.
Data Acquisition: Dissolve the crude bis-MTPA ester in 0.6 mL of CDCl
3
. Acquire a
1
H NMR spectrum at 600 MHz.
Self-Validation Check:
Reaction Success: Verify the presence of the MTPA methoxy peak (~3.5 ppm).
Mechanistic workflow for Mosher's ester derivatization and subsequent NMR validation.
Causality & Design: CDCl
3
is chosen because it lacks strong mid-IR absorption bands in the critical 1500–900 cm
−1
fingerprint region. Furthermore, non-polar solvents preserve the intramolecular hydrogen bonding of the diol, which rigidifies the local conformation—an absolute prerequisite for generating a strong, detectable VCD Cotton effect.
Sample Preparation: Dissolve 15 mg of the diol in 0.5 mL of CDCl
3
.
Cell Loading: Inject the solution into a BaF
2
IR cell with a 100
μ
m path length.
Data Acquisition: Place the cell in the VCD spectrometer. Scan the mid-IR region (2000 to 800 cm
−1
) for 4 to 8 hours (typically ~4000 scans) to ensure a high signal-to-noise ratio.
Self-Validation Check:
Transmission Validation: Simultaneously record the standard IR spectrum. Ensure the absorbance of the C-O stretching bands (1100–1000 cm
−1
) is between 0.2 and 0.8 to prevent detector saturation or excessive noise.
Baseline Validation: Run the exact same protocol using the racemic mixture. The racemate must yield a flat VCD baseline. This validates that the Cotton effects observed in the (S)-enantiomer sample are true chiral signals and not instrumental artifacts (such as cell birefringence).
References
Title: US20030055130A1 - New thiophenes and polymers derived therefrom
Source: Google Patents
URL
Title : Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes
Source : Molecules (PMC / NIH)
URL :[Link]
Title : Chiral 1,2-Diols: The Assignment of Their Absolute Configuration by NMR Made Easy
Source : Organic Letters (ACS Publications)
URL :[Link]
Title : A vibrational circular dichroism approach to the determination of the absolute configuration of flexible and transparent molecules: fluorenone ketals of 1,n-diols
Source : Physical Chemistry Chemical Physics (RSC Publishing)
URL :[Link]
Benchmarking (S)-1,2-Tetradecanediol: A Comparative Guide to Long-Chain Chiral Aliphatic Diols in Nanomedicine and Asymmetric Synthesis
For researchers and drug development professionals, selecting the appropriate chiral aliphatic diol is a critical decision that dictates both the structural outcome of inorganic nanomaterials and the pharmacokinetic viab...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, selecting the appropriate chiral aliphatic diol is a critical decision that dictates both the structural outcome of inorganic nanomaterials and the pharmacokinetic viability of synthetic active pharmaceutical ingredients (APIs).
This guide objectively benchmarks (S)-1,2-tetradecanediol (C14) against its shorter and longer-chain counterparts—primarily 1,2-dodecanediol (C12) and 1,2-hexadecanediol (C16). By analyzing their distinct thermodynamic and steric behaviors, we establish why the C14 chain length serves as an optimal toggle for both shape-directed nanocrystal synthesis and lipophilic drug scaffolding.
In the realm of nanomedicine, superparamagnetic iron oxide nanoparticles (SPIONs) are heavily utilized as MRI contrast agents and magnetic hyperthermia mediators. The synthesis of these particles via the thermal decomposition of iron(III) acetylacetonate relies on long-chain diols acting as both reducing agents and shape-directing surface ligands[1].
The causality behind morphological control lies in the steric bulk of the diol's carbon chain:
1,2-Hexadecanediol (C16): The massive steric footprint of the C16 chain heavily passivates the nanoparticle surface, slowing down crystal growth on the {111} facets. This thermodynamic suppression forces the nanocrystals into isotropic spherical or octahedral morphologies, typically arresting growth at smaller diameters (~5 nm)[1][2].
(S)-1,2-Tetradecanediol (C14): The C14 chain provides a highly specific, moderate steric profile. Instead of globally suppressing growth, it selectively promotes the exposure of {100} crystal facets[2]. This anisotropic growth pathway yields highly crystalline cubic nanocrystals (typically ~20 nm)[2][3].
Cubic SPIONs generated via (S)-1,2-tetradecanediol are highly sought after because their increased surface area and higher magnetic anisotropy translate to superior
T2
relaxivity in MRI and significantly higher specific absorption rates (SAR) in magnetic hyperthermia therapies compared to spherical alternatives[2].
Shape-directing mechanism of long-chain diols in SPION synthesis.
Mechanistic Benchmarking: Chiral Synthons in Drug Development
Beyond inorganic synthesis, (S)-1,2-tetradecanediol is a vital chiral building block for synthesizing enantiomerically pure bioactive molecules, particularly N-heterocycles like pyrazines[4].
Using acceptorless dehydrogenative coupling catalyzed by Ruthenium-PNN pincer complexes, (S)-1,2-tetradecanediol reacts with gaseous ammonia to form pyrazine derivatives[4]. The choice of the C14 diol over C8 or C16 alternatives is driven by the resulting pharmacokinetic profile:
Membrane Anchoring: The reaction translates the diol into a chiral scaffold bearing a 12-carbon lipophilic tail. This specific chain length perfectly mimics endogenous fatty acids (e.g., myristic acid derivatives), allowing the synthesized drug molecules to seamlessly anchor into the lipid bilayers of liposomal delivery systems or cellular membranes.
Solubility Balance: Shorter diols (e.g., 1,2-octanediol) produce scaffolds that are too hydrophilic, rapidly washing out of lipid nanoparticle (LNP) formulations. Conversely, longer diols (e.g., 1,2-octadecanediol) induce severe hydrophobic aggregation during aqueous formulation.
Workflow for Ru-catalyzed dehydrogenative coupling of (S)-1,2-tetradecanediol.
Quantitative Data Comparison
The following table summarizes the divergent physicochemical outcomes when substituting the aliphatic chain length in standardized experimental models.
Aliphatic Diol
Chain Length
Dominant SPION Morphology
Magnetic Property Impact
Pharmaceutical Application
LNP Formulation Suitability
1,2-Dodecanediol
C12
Faceted (~40 nm)
Low coercivity
Highly water-soluble scaffolds
Poor (Premature leaching)
(S)-1,2-Tetradecanediol
C14
Cubic (~20 nm)
High SAR &
T2
relaxivity
Optimal membrane anchoring
Excellent (Stable integration)
1,2-Hexadecanediol
C16
Spherical/Octahedral (~5 nm)
Lower SAR
Poor aqueous solubility
Moderate (Risk of aggregation)
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the causality of the chemical transformations.
Protocol A: Synthesis of Cubic SPIONs via (S)-1,2-Tetradecanediol Reduction
Adapted from high-temperature thermal decomposition standards[1][5][6].
Reagent Assembly: In a three-neck round-bottom flask, combine 2 mmol of iron(III) acetylacetonate, 10 mmol of (S)-1,2-tetradecanediol, 6 mmol of oleic acid, 6 mmol of oleylamine, and 20 mL of benzyl ether[5][6].
Degassing: Purge the system with inert nitrogen gas for 30 minutes at room temperature to prevent premature oxidation of the benzyl ether, which can alter nanocrystal faceting[3].
Controlled Nucleation: Heat the mixture to 100 °C at a strict rate of 5 °C/min. Hold at 100 °C for 45 minutes to allow the (S)-1,2-tetradecanediol to partially reduce
Fe3+
to
Fe2+
, forming the critical mixed-valent state required for magnetite (
Fe3O4
) nucleation[1][6].
Anisotropic Growth: Ramp the temperature to 290 °C (reflux) at 5 °C/min and hold for 30 minutes. The C14 chain of the diol will sterically guide the deposition of monomers onto the {100} facets, driving cubic morphology[2].
Self-Validating Isolation: Cool the mixture to room temperature and precipitate with 40 mL of ethanol.
Validation Checkpoint: Apply an external NdFeB magnet to the flask wall. The successful formation of highly crystalline cubic SPIONs is visually confirmed by rapid, complete magnetic decantation (< 2 minutes). If the supernatant remains black/brown indefinitely, the reduction by the diol was incomplete or isotropic sub-5nm particles were formed.
Purification: Discard the supernatant, resuspend the pellet in hexane, and centrifuge at 8,000 rpm to remove large aggregates[5].
Protocol B: Ru-Catalyzed Dehydrogenative Coupling for Lipophilic Pyrazines
Adapted from sustainable N-heterocycle synthesis methodologies[4].
Reaction Setup: In a high-pressure Fischer-Porter tube, dissolve 1 mmol of (S)-1,2-tetradecanediol in anhydrous toluene.
Catalyst Introduction: Add 1 mol% of the acridine-based Ruthenium-PNN pincer complex[4].
Ammonia Pressurization: Seal the tube, purge with nitrogen, and pressurize with gaseous ammonia to 7 bar. Ammonia acts as the sole nitrogen source[4].
Thermal Dehydrogenation: Heat the reaction bath to 150 °C for 36 hours.
Validation Checkpoint: Monitor the internal pressure. The continuous evolution of
H2
gas (a byproduct of acceptorless dehydrogenation) serves as a direct, real-time kinetic indicator that the catalytic cycle is active[4].
Confirmation & Isolation: Vent the
H2
/
NH3
carefully. Run a Thin Layer Chromatography (TLC) plate (hexane/ethyl acetate) against a pure (S)-1,2-tetradecanediol standard. Complete disappearance of the diol spot validates quantitative conversion into the lipophilic pyrazine mixture[4].
reproducibility of (S)-1,2-tetradecanediol synthesis across different catalytic ligand systems
The enantioselective synthesis of long-chain aliphatic diols, such as (S)-1,2-tetradecanediol, represents a critical node in modern drug development and materials science. As a highly lipophilic chiral building block, it...
Author: BenchChem Technical Support Team. Date: April 2026
The enantioselective synthesis of long-chain aliphatic diols, such as (S)-1,2-tetradecanediol, represents a critical node in modern drug development and materials science. As a highly lipophilic chiral building block, it is heavily utilized in the synthesis of lipid nanoparticles (LNPs), specialized surfactants, and bioactive polymer precursors[1]. However, the long C12 aliphatic tail presents unique mass-transfer and solubility challenges during catalysis.
For process chemists and researchers, selecting the optimal catalytic ligand system is paramount. This guide objectively compares the two gold-standard methodologies for synthesizing (S)-1,2-tetradecanediol: Sharpless Asymmetric Dihydroxylation (SAD) using cinchona alkaloid ligands, and Jacobsen Hydrolytic Kinetic Resolution (HKR) using chiral (salen)Co(III) complexes.
Mechanistic Causality & Ligand Design
System A: Sharpless Asymmetric Dihydroxylation (Osmium / Cinchona Alkaloids)
The SAD methodology converts 1-tetradecene directly into (S)-1,2-tetradecanediol using a catalytic amount of osmium tetroxide (OsO₄) and a chiral ligand, typically (DHQ)₂PHAL (found in the commercial AD-mix-α)[2][3].
The Causality of Experimental Choices:
Ligand Pocket Dynamics: The phthalazine core of (DHQ)₂PHAL creates an L-shaped binding pocket that engages the aliphatic tail of 1-tetradecene via hydrophobic interactions, directing the OsO₄ exclusively to the bottom face of the olefin to yield the (S)-enantiomer[3].
Suppressing the Secondary Cycle: A known flaw in osmium catalysis is the "secondary catalytic cycle." If the intermediate osmate ester is oxidized before it hydrolyzes, it forms an Os(VIII)-diol complex that dihydroxylates subsequent alkenes with very poor enantioselectivity[2][4]. To prevent this, the reaction is run in a biphasic
t
-BuOH/H₂O system using
K3Fe(CN)6
as a stoichiometric oxidant.
The Role of Methanesulfonamide: For terminal olefins like 1-tetradecene, the hydrolysis of the osmate ester is notoriously slow. Adding methanesulfonamide (
MeSO2NH2
) accelerates this hydrolysis step by orders of magnitude, effectively shutting down the low-ee secondary cycle[2][4].
Catalytic cycle of Sharpless AD highlighting the primary pathway vs. low-ee secondary cycle.
System B: Jacobsen Hydrolytic Kinetic Resolution (Cobalt / Salen)
Instead of starting from an alkene, HKR resolves racemic 1,2-epoxytetradecane (easily synthesized via auto-oxidation of 1-tetradecene) using a chiral (R,R)-(salen)Co(III)OAc catalyst[5][6].
The Causality of Experimental Choices:
Bimetallic Cooperative Catalysis: The (salen)Co(III) system operates via a bimetallic mechanism. One cobalt center acts as a Lewis acid to activate the epoxide oxygen, while a second cobalt center delivers the nucleophilic water molecule[5].
Kinetic Differentiation: The (R,R)-catalyst exhibits a massive kinetic preference (
krel>50
) for the (S)-epoxide[5]. It rapidly hydrolyzes the (S)-epoxide into (S)-1,2-tetradecanediol, leaving the (R)-epoxide completely unreacted[1].
Solvent Mitigation for Lipophilic Substrates: While HKR is famously a "solvent-free" reaction, the long C12 tail of 1,2-epoxytetradecane causes the resulting diol to precipitate as a thick solid, halting magnetic stirring. Therefore, adding a minimal volume of THF or
i
-PrOH is a mechanistic imperative to maintain mass transfer and achieve complete resolution[7].
Jacobsen HKR workflow demonstrating the kinetic resolution of racemic 1,2-epoxytetradecane.
Quantitative Performance Comparison
The following table summarizes the empirical performance of both systems when targeting the (S)-diol.
Parameter
Sharpless AD (Os / (DHQ)₂PHAL)
Jacobsen HKR (Co / Salen)
Starting Material
1-Tetradecene
Racemic 1,2-Epoxytetradecane
Catalyst Loading
0.2 – 1.0 mol% (Osmium)
0.2 – 0.5 mol% (Cobalt)
Typical Yield
85 – 92%
45 – 48% (Theoretical max 50%)
Enantiomeric Excess (ee)
90 – 95%
>99%
Reaction Medium
Biphasic (
t
-BuOH / H₂O)
Minimal THF or
i
-PrOH
Key Additive
Methanesulfonamide (
MeSO2NH2
)
Acetic Acid (for catalyst activation)
E-Factor / Waste
High (Iron salts, ligand waste)
Low (Water is the only reagent)
Insight: While SAD provides a higher absolute yield of the diol (since it converts 100% of the olefin), HKR provides vastly superior enantiomeric purity (>99% ee) and generates a highly valuable co-product ((R)-1,2-epoxytetradecane)[5][7].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, embedding visual and analytical checkpoints directly into the workflow.
Protocol A: Synthesis via Sharpless Asymmetric Dihydroxylation
Preparation of the Biphasic System: In a 500 mL round-bottom flask, dissolve 1.4 g of AD-mix-α per 1 mmol of expected alkene in a 1:1 mixture of
t
-BuOH and H₂O.
Validation Checkpoint: Two distinct clear phases will form. The aqueous phase will turn bright yellow, confirming the presence of active Os(VIII)[4].
Additive Introduction: Add 1.0 equivalent of methanesulfonamide. Cool the vigorously stirring mixture to 0 °C.
Substrate Addition: Add 1-tetradecene (1.0 eq) dropwise. Maintain stirring at 0 °C for 24 hours.
Validation Checkpoint: As the reaction proceeds, the bright yellow color will transition to a deep orange/brown, indicating the continuous reduction of Os(VIII) to Os(VI) during the primary catalytic cycle[2].
Quenching: Add solid sodium sulfite (
Na2SO3
) (1.5 g per mmol) and warm to room temperature, stirring for 1 hour.
Validation Checkpoint: The mixture will turn dark green/black. This is a critical safety validation, confirming the complete reduction of volatile, toxic OsO₄ to inert osmium salts[8].
Isolation: Extract with ethyl acetate, wash with 1M KOH (to remove methanesulfonamide), dry over
MgSO4
, and concentrate to yield the (S)-diol.
Protocol B: Synthesis via Jacobsen Hydrolytic Kinetic Resolution
Catalyst Activation (In-Situ): In a flask open to air, dissolve 0.5 mol% of (R,R)-(salen)Co(II) complex in toluene. Add 1.0 eq (relative to catalyst) of glacial acetic acid. Stir for 30 minutes at room temperature.
Validation Checkpoint: The solution will undergo a stark color shift from brick-red (Co(II)) to dark brown (Co(III)OAc), confirming successful aerobic oxidation of the metal center[7]. Remove solvent under vacuum to yield a dark brown solid.
Reaction Setup: To the activated catalyst, add racemic 1,2-epoxytetradecane (1.0 eq). Because of the C12 tail, add a minimal amount of THF (approx. 1:1 v/v with the epoxide) to prevent the resulting diol from crashing out and stopping the stir bar[7].
Hydrolysis: Cool to 0 °C and add 0.55 eq of distilled H₂O dropwise. Allow the reaction to warm to room temperature and stir for 18 hours.
Analytical Validation: Monitor the reaction via chiral GC (e.g., Chiraldex γ-TA column).
Validation Checkpoint: The reaction is complete when the peak corresponding to the (S)-epoxide completely disappears, leaving only the (R)-epoxide and the newly formed (S)-diol[9].
Isolation: Partition the mixture between hexanes and water. The highly non-polar (R)-epoxide remains in the hexanes, while the (S)-1,2-tetradecanediol can be crystallized or extracted using ethyl acetate[5].
Conclusion & Selection Matrix
For researchers prioritizing maximum throughput and yield of the diol from an inexpensive olefin precursor, Sharpless AD remains the workhorse methodology. However, for drug development applications (such as LNP lipid synthesis) where absolute enantiomeric purity (>99% ee) is non-negotiable, the Jacobsen HKR is scientifically and operationally superior. Furthermore, HKR's ability to utilize water as the sole reagent—bypassing the heavy metal waste associated with potassium ferricyanide—makes it the preferred choice for green, scalable manufacturing.
Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product - Research and Reviews: Stereochemistry 2016. URL: [Link]
Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed. URL: [Link]
Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols - Journal of the American Chemical Society. URL: [Link]
comparing solvent extraction methods for isolating (S)-1,2-tetradecanediol from reaction mixtures
Comparative Solvent Extraction Strategies for the Isolation of (S)-1,2-Tetradecanediol For researchers and drug development professionals synthesizing sphingolipid precursors or chiral aliphatic building blocks, the isol...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Solvent Extraction Strategies for the Isolation of (S)-1,2-Tetradecanediol
For researchers and drug development professionals synthesizing sphingolipid precursors or chiral aliphatic building blocks, the isolation of (S)-1,2-tetradecanediol from crude reaction mixtures presents a unique thermodynamic challenge. Typically synthesized via the Sharpless asymmetric dihydroxylation of 1-tetradecene, the resulting diol is notoriously difficult to purify using standard liquid-liquid extraction (LLE) techniques.
This guide objectively compares the performance of various solvent systems used to isolate (S)-1,2-tetradecanediol, explaining the physicochemical causality behind phase behaviors and providing a self-validating experimental workflow to ensure high-yield, enantiomerically pure recovery.
The Physicochemical Challenge: Causality of Emulsions
The difficulty in extracting (S)-1,2-tetradecanediol stems directly from its molecular topology. The molecule features a highly lipophilic 12-carbon aliphatic tail coupled with a highly polar, hydrogen-bonding vicinal diol headgroup. This amphiphilic structure causes the diol to act as a potent non-ionic surfactant.
During the dihydroxylation of long-chain terminal olefins,1[1]. Once the reaction is quenched, the addition of an extraction solvent forces the diol to spontaneously localize at the aqueous-organic interface. This drastically lowers the interfacial tension, stabilizing micro-droplets of water within the organic phase (or vice versa) and creating a persistent "rag layer" (emulsion) that traps the product and reduces isolated yield. Overcoming this requires precise solvent selection and aqueous phase tuning.
Comparative Analysis of Solvent Systems
Ethyl Acetate (EtOAc) / Water
Ethyl acetate is the traditional default for polar organic extractions. It has excellent solvating power for vicinal diols. However, its moderate polarity and partial miscibility with water (~8.1% at 20 °C) exacerbate the surfactant effect of 1,2-tetradecanediol, leading to severe, stable emulsions. Despite the extraction difficulties,2[2].
Dichloromethane (DCM) / Water
DCM fundamentally alters the phase separation dynamics. Because its density (1.33 g/mL) is significantly higher than water, it maximizes the buoyant force separating the two layers, physically breaking emulsions faster than lighter-than-water solvents.3[3]. Furthermore,4[4]. Its primary drawback is halogenated toxicity.
Methyl tert-butyl ether (MTBE) / Water
MTBE offers a highly effective, less toxic alternative to DCM. Its extremely low water miscibility (~1.5%) creates a sharp, rigid phase boundary that resists the emulsion-stabilizing effects of the diol much better than EtOAc.
Quantitative Performance Matrix
Solvent System
Density (g/mL)
Water Miscibility
Emulsion Propensity
Typical Diol Recovery
Downstream Utility
EtOAc / H₂O
0.90
~8.1%
High
~87%
Excellent for direct recrystallization to >99% ee[2].
DCM / H₂O
1.33
~1.3%
Low
>90%
High solvating power; requires solvent swap for crystallization[4].
MTBE / H₂O
0.74
~1.5%
Moderate
~85%
Good phase boundary; safer, non-halogenated alternative to DCM.
Hexane-EtOAc (1:1)
~0.78
<1.0%
Moderate
~80%
Ideal for excluding highly polar impurities prior to chromatography.
Visualizing the Extraction Logic
Fig 1. Logical workflow and phase separation dynamics for (S)-1,2-tetradecanediol extraction.
Self-Validating Experimental Workflow
To guarantee scientific integrity and reproducibility, the following protocol for the extraction of (S)-1,2-tetradecanediol (post-Sharpless Asymmetric Dihydroxylation) is designed as a self-validating system. Each step contains a built-in mechanistic check.
Step 1: Reaction Quench and Osmate Reduction
Action: Add solid sodium sulfite (Na₂SO₃) (1.2 g per mmol of olefin) to the crude AD mixture at 0 °C. Stir for 1 hour.
Causality: Na₂SO₃ reduces the toxic, volatile Os(VIII) to insoluble Os(IV) dioxide, terminating the reaction and preventing over-oxidation.
Self-Validating Checkpoint: The reaction mixture must transition from a clear yellow/orange solution to a black, opaque suspension. A spot test on starch-iodide paper must remain white (confirming the complete consumption of oxidants).
Step 2: Primary Solvent Extraction (Using MTBE or DCM)
Action: Add the selected organic solvent (e.g., DCM) and partition the mixture in a separatory funnel.
Causality: Solubilizes the lipophilic diol while leaving inorganic salts (K₃Fe(CN)₆, K₂CO₃, methanesulfonamide) in the aqueous phase.
Self-Validating Checkpoint: A sharp phase boundary must form within 5 minutes. If a rag layer >5% of the total volume persists, the system is failing due to the diol's surfactant effects. Validate by adding saturated aqueous NaCl (brine) to increase the aqueous ionic strength ("salting out") until the emulsion completely breaks.
Step 3: Acidic Wash for Ligand Removal
Action: Wash the separated organic layer with 1M H₂SO₄ (3 × 50 mL).
Causality: Protonates the chiral cinchona alkaloid ligand (e.g., DHQD₂PHAL), converting it into a water-soluble salt and driving it into the aqueous phase.
Self-Validating Checkpoint: The aqueous effluent must test at pH < 2 using indicator paper. If pH > 2, the ligand is not fully protonated, and the acidic wash must be repeated.
Step 4: Desiccation and Concentration
Action: Add anhydrous Na₂SO₄ to the organic phase, filter, and concentrate in vacuo.
Causality: Removes residual dissolved water to prevent hydrolysis or degradation during storage.
Self-Validating Checkpoint: The drying agent must flow freely like sand upon swirling. Clumping indicates water saturation, requiring the addition of more Na₂SO₄.
Step 5: Enantiomeric Enrichment via Recrystallization
Action: Dissolve the crude solid in a minimum amount of hot ethyl acetate and cool slowly to 0 °C.
Personal protective equipment for handling (S)-1,2-Tetradecanediol
The Application Scientist’s Guide to Handling (S)-1,2-Tetradecanediol: Safety, PPE, and Operational Protocols As a Senior Application Scientist, I frequently oversee the integration of chiral lipid building blocks into c...
Author: BenchChem Technical Support Team. Date: April 2026
The Application Scientist’s Guide to Handling (S)-1,2-Tetradecanediol: Safety, PPE, and Operational Protocols
As a Senior Application Scientist, I frequently oversee the integration of chiral lipid building blocks into complex formulations, such as lipid nanoparticles (LNPs) and active pharmaceutical ingredients (APIs). (S)-1,2-Tetradecanediol is a critical amphiphilic intermediate in these workflows. However, its physical properties—a fine, combustible powder with a highly hydrophobic C14 tail—demand strict operational discipline. Mishandling this compound not only compromises experimental integrity through static-induced contamination but also poses severe environmental and inhalation risks.
This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE) selection, safe handling, and disposal, ensuring you protect both your team and your research.
Physicochemical Profile & Hazard Rationale
To design an effective safety protocol, we must first understand the physicochemical drivers behind the compound's hazards. Commercial suppliers strictly limit this chemical to professional research use[1].
Property
Value
Causality / Impact on Handling
CAS Number
21129-09-9 (General)
Primary identifier for regulatory and safety tracking.
Absolute prohibition of drain disposal; requires dedicated incineration pathways.
Core Directive: Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling (S)-1,2-Tetradecanediol. According to the [2], the following PPE matrix is engineered to mitigate the specific risks of this combustible, aerosolizing lipid.
Respiratory Protection : N95 (US) or P1 (EN143) particulate respirator[2].
Causality: The technical-grade powder is fine and easily disturbed. Inhalation of lipid dust can cause respiratory irritation and potential lipid pneumonia over chronic exposures.
Hand Protection : Nitrile gloves (minimum 0.11 mm thickness).
Causality: Nitrile provides excellent resistance to aliphatic compounds. When handling the compound dissolved in organic solvents (e.g., Dichloromethane or Ethanol), double-gloving is mandatory to prevent solvent-mediated dermal permeation.
Causality: Protects the cornea from mechanical irritation caused by airborne particulates.
Body Protection : Flame-resistant (FR) lab coat.
Causality: As a Storage Class 11 combustible solid[2], mitigating static ignition risks is paramount.
Operational Protocols
Every protocol below is designed as a self-validating system : you perform an action, and then immediately verify its success before proceeding to the next step.
Protocol A: Safe Weighing and Transfer (Powder Form)
Environmental Setup : Activate the HEPA-filtered powder dispensing enclosure or ductless fume hood.
Validation: Check the airflow monitor to ensure a face velocity of 80-100 FPM before opening the chemical bottle.
Static Mitigation : Engage an anti-static ionizer bar near the balance.
Causality: The hydrophobic C14 chain generates significant triboelectric charge when rubbed against plastic, causing the powder to "jump" and contaminate the workspace.
Validation: Hover a grounded stainless steel spatula near a test amount of powder. If the powder clings to the metal, static is still present. Wait 60 seconds and re-test.
Dispensing : Transfer the (S)-1,2-Tetradecanediol using the grounded stainless steel spatula. Never use plastic spatulas.
Containment : Seal the weighing vessel tightly before removing it from the enclosure.
Validation: Wipe the exterior of the sealed vessel with an isopropanol-dampened wipe to ensure zero external contamination before transit to the main bench.
Protocol B: Spill Containment and Decontamination
Isolation & PPE Donning : Evacuate the immediate 2-meter radius. Don an N95 respirator and double nitrile gloves.
Causality: The primary acute risk of a powder spill is the inhalation of aerosolized particulates.
Aerosol Suppression : Gently mist the spilled powder with a 70% Isopropanol solution, or cover it with damp absorbent pads.
Causality: Dry sweeping will aerosolize the combustible dust, creating both an inhalation and ignition hazard.
Mechanical Collection : Use a non-sparking scoop to transfer the damp mass into a hazardous waste bag.
Validation: Inspect the surface visually; no white residue should remain.
Chemical Decontamination : Wash the spill surface with 100% Isopropanol, followed by a soap and water rinse.
Causality: The amphiphilic nature of the diol means it resists pure water; an alcohol solvent is required to break down the residual lipid film.
WGK 3 Compliant Waste Disposal Plan
(S)-1,2-Tetradecanediol is classified as WGK 3 (Highly hazardous to water) [2]. This classification dictates a zero-tolerance policy for environmental release.
Solid Waste : All contaminated consumables (weigh boats, spatulas, gloves, and empty vials) must be collected in a rigid, leak-proof container labeled "Hazardous Solid Waste - Combustible (WGK 3)". This waste must be routed for high-temperature incineration.
Liquid Waste : If the compound is dissolved for synthesis, segregate the waste based on the solvent used (e.g., Halogenated vs. Non-Halogenated Organic Waste).
Environmental Warning : Under no circumstances should aqueous washes or dilute solutions containing this compound be disposed of down the sink.
Process Visualization
Workflow for state-dependent PPE selection and handling of (S)-1,2-Tetradecanediol.
References
CP Lab Safety. "1,2-Tetradecanediol, 25g, Each - CP Lab Safety." Cal Pac Lab Safety. Available at:[Link][3],[1]